4-Bromo-2-chloro-5-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98446-54-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-2-chloro-5-methoxyaniline (CAS No. 98446-54-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-methoxyaniline, a key building block in the development of targeted protein degraders. The information is compiled for use in research and development, particularly in the field of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted aniline that serves as a crucial intermediate in the synthesis of complex organic molecules. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 98446-54-9 | [1] |
| Molecular Formula | C₇H₇BrClNO | [1] |
| Molecular Weight | 236.49 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Not specified in available literature; likely a solid. | N/A |
| Purity | Typically available at ≥98% | [1] |
| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Synthesis
Proposed Synthetic Pathway:
A potential synthetic approach could involve the bromination and chlorination of 5-methoxyaniline. The order of these steps would be critical to ensure the correct regioselectivity of the final product. The amino group is an ortho-, para-director; however, steric hindrance and the directing effects of the methoxy group would need to be carefully considered.
Alternatively, a synthesis could commence from a pre-brominated and chlorinated benzene derivative, followed by nitration and subsequent reduction of the nitro group to the aniline.
Referential Experimental Protocols for Analogous Compounds:
To provide insight into potential synthetic methodologies, the following are detailed experimental protocols for the synthesis of structurally similar compounds.
A. Synthesis of 4-Bromo-2-methoxyaniline [3]
-
Materials:
-
2-Methoxyaniline (o-anisidine) (15 g, 0.122 mol)
-
2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol)
-
Methylene chloride (250 ml)
-
2N Sodium hydroxide solution
-
Water
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve 2-methoxyaniline in 250 ml of methylene chloride in a suitable reaction vessel.
-
Cool the solution to -10°C.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone while maintaining the temperature below -5°C.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).
-
Dry the organic layer over magnesium sulfate and evaporate the solvent to dryness.
-
Purify the product by silica gel column chromatography, eluting with methylene chloride.
-
B. Synthesis of 4-Bromo-2-chloroaniline [4]
-
Materials:
-
o-Chloroaniline (254 mg, 2 mmol)
-
Potassium bromide (143 mg, 1.2 mmol)
-
Acetic acid (AcOH) and water (9:1, v/v) mixture (10 mL)
-
ZnAl-BrO₃-LDHs (1.8 g, 1.8 mmol)
-
Dichloromethane
-
Silica gel (200-300 mesh)
-
Petroleum ether and ethyl acetate (10:1, v/v) mixture
-
-
Procedure:
-
Dissolve o-chloroaniline and potassium bromide in 10 mL of the acetic acid/water mixture in a 50 mL three-neck flask.
-
Maintain the reaction temperature at 25°C with magnetic stirring in a thermostatic water bath.
-
Slowly add ZnAl-BrO₃-LDHs over the first 15 minutes of the reaction.
-
Continue stirring for a total of 1 hour.
-
After completion, extract the reaction mixture with dichloromethane (2 x 10 mL).
-
Combine the organic phases and add two silica gels (200-300 mesh).
-
Remove the dichloromethane by distillation under reduced pressure.
-
Purify the product using column chromatography with a petroleum ether/ethyl acetate (10:1, v/v) eluent.
-
Role in Drug Discovery: A Building Block for PROTACs
This compound is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Introduction to PROTACs:
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins associated with disease.[5] They consist of three key components:
-
A ligand for the target Protein of Interest (POI): This moiety binds specifically to the disease-causing protein.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, an enzyme involved in tagging proteins for degradation.
-
A linker: A flexible chain that connects the two ligands.
Mechanism of Action:
The PROTAC molecule forms a ternary complex with the target protein and the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[6]
Application of this compound in PROTAC Synthesis:
The substituted aniline moiety of this compound can be chemically modified to serve as a precursor to either the POI ligand or the E3 ligase ligand, or as part of the linker. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other molecular fragments to build the final PROTAC structure. The methoxy and amino groups can be modified or may play a role in the binding interactions with the target protein or E3 ligase.
Unfortunately, specific examples of PROTACs synthesized from this compound, their target proteins, and their biological activities are not available in the public scientific literature based on the conducted searches.
Analytical Methods
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. While specific analytical data for this compound is not publicly available, the following methods would be standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and chemical environment of the protons, confirming the substitution pattern on the aromatic ring.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule, further confirming the structure.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and C-O stretches of the ether.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers such as Wokai Bio and AK Scientific.[7][8] Researchers must consult the full SDS before handling this compound. Based on data for structurally similar compounds, the following hazards may be anticipated:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side-shields
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a well-ventilated area or with a fume hood.
First Aid Measures:
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Future Perspectives
The utility of this compound is directly tied to the expanding field of targeted protein degradation. As the demand for novel PROTACs with diverse functionalities and targeting capabilities grows, the importance of versatile chemical building blocks like this compound will continue to increase. Future research will likely focus on incorporating this and similar substituted anilines into new PROTAC designs to target a wider range of "undruggable" proteins implicated in various diseases. The development of more efficient and scalable synthetic routes to this and other key intermediates will also be a critical area of investigation for both academic and industrial researchers.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bjoka-vip.com [bjoka-vip.com]
- 8. aksci.com [aksci.com]
physical and chemical properties of 4-Bromo-2-chloro-5-methoxyaniline
An In-depth Technical Guide to 4-Bromo-2-chloro-5-methoxyaniline
Introduction
This compound is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methoxy groups on an aniline core, makes it a versatile reagent for the development of complex molecules. This document provides a comprehensive overview of its physical and chemical properties, available experimental data, and its potential applications, particularly as a building block for protein degraders.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties and Identifiers
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate substance identification and literature searches.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 98446-54-9 | [1][2] |
| Molecular Formula | C₇H₇BrClNO | [1][2] |
| Molecular Weight | 236.49 g/mol | [1] |
| Purity | ≥98% | [1] |
| MDL Number | MFCD11845922 |[2] |
Below is a logical diagram illustrating the relationship between the compound and its primary identifiers.
Physical and Spectroscopic Data
Table 2: Physical and Spectroscopic Properties
| Property | Value | Remarks |
|---|---|---|
| Appearance | White to light yellow or light gray powder/crystal | Based on similar compounds like 4-Bromo-2-methoxyaniline. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General property for similar anilines. |
| Spectral Data | NMR, HPLC, LC-MS, UPLC data are available from suppliers. | Confirms structure and purity.[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a representative synthesis can be proposed based on standard aromatic substitution reactions on aniline derivatives.
Representative Synthesis Protocol
The synthesis of this compound can be envisioned as a multi-step process starting from a simpler aniline precursor. A plausible route involves the chlorination and subsequent bromination of 3-methoxyaniline.
Objective: To synthesize this compound.
Materials:
-
3-Methoxyaniline
-
N-Chlorosuccinimide (NCS)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for workup)
-
Magnesium Sulfate (for drying)
Methodology:
-
Chlorination: Dissolve 3-methoxyaniline in a suitable solvent like acetonitrile. Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature below 5°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup 1: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxyaniline.
-
Bromination: Dissolve the crude product from the previous step in a solvent such as dichloromethane. Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) slowly. The methoxy and amino groups direct the bromination to the para position relative to the amino group. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup 2 & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent. The resulting crude this compound can be purified using column chromatography on silica gel.
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aniline like the target compound.
Applications in Drug Development
This compound is categorized as a building block for protein degraders.[1] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. These molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
A PROTAC molecule typically consists of three parts:
-
A ligand that binds to a target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound can be used to construct or modify the ligand that binds to the target protein, where the halogen atoms provide reactive handles for further chemical transformations.
The diagram below illustrates the general mechanism of action for a PROTAC, where a building block like this compound would be a precursor to one of the ligands.
Safety and Handling
As with any halogenated aromatic amine, this compound should be handled with care. While a specific Safety Data Sheet (SDS) is not publicly available, data from analogous compounds like 4-bromo-2-methoxyaniline and 4-bromo-2-chloroaniline provide guidance.
-
Toxicity: Compounds in this class are often toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Some related compounds are noted to be light and air-sensitive.
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with adherence to institutional safety protocols and after consulting the official Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: 4-Bromo-2-chloro-5-methoxyaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of 4-Bromo-2-chloro-5-methoxyaniline, a key building block in the synthesis of targeted protein degraders and other advanced chemical entities.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below, providing essential data for reaction planning, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇BrClNO | [1] |
| Molecular Weight | 236.49 g/mol | [1] |
| CAS Number | 98446-54-9 | [1] |
| Purity | Typically ≥98% | [1] |
Role in Synthesis
This compound is classified as a protein degrader building block.[1] Its substituted aniline structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions, while the amine and methoxy groups can be modified to modulate physicochemical properties and target engagement.
Logical Workflow for Synthetic Utilization
The following diagram illustrates a logical workflow for the incorporation of this compound into a drug discovery pipeline, specifically for the development of a novel therapeutic agent.
Experimental Considerations
While specific experimental protocols for reactions involving this compound are proprietary and depend on the desired final product, general methodologies for the steps outlined in the workflow are well-established in the chemical literature.
-
Functional Group Interconversion: Standard protocols for the protection or modification of the aniline and methoxy groups can be employed to achieve the desired reactivity for subsequent steps.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are commonly used to form new carbon-carbon or carbon-nitrogen bonds at the positions of the bromine or chlorine atoms. Reaction conditions (catalyst, ligand, base, solvent, temperature) must be carefully optimized for each specific substrate.
-
Linker Attachment: The attachment of linker moieties, often containing polyethylene glycol (PEG) chains or other spacers, is typically achieved through standard amide bond formation or other nucleophilic substitution reactions.
-
Purification and Analysis: Purification of intermediates and the final compound is generally performed using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC). The identity and purity of the compounds are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and HPLC.[2]
References
Synthesis Pathway for 4-Bromo-2-chloro-5-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis pathway for 4-Bromo-2-chloro-5-methoxyaniline, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis route, this document provides a comprehensive, theoretically sound pathway based on well-established organic chemistry principles and analogous reactions found in the literature. The proposed synthesis commences with the commercially available starting material, 3-methoxyaniline.
The synthesis strategy involves a four-step sequence:
-
Protection of the amine group via acetylation to moderate its reactivity and direct subsequent electrophilic aromatic substitution reactions.
-
Regioselective bromination of the resulting acetanilide.
-
Regioselective chlorination of the brominated intermediate.
-
Deprotection of the acetyl group to yield the final target molecule.
This guide provides detailed, albeit theoretical, experimental protocols for each step, along with a summary of expected quantitative data and a visual representation of the synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that yields are estimates based on analogous reactions and may vary in practice.
| Step | Reaction | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 1 | Acetylation | 3-Methoxyaniline | Acetic anhydride, Sodium acetate | 3-Methoxyacetanilide | 165.19 | ~95% |
| 2 | Bromination | 3-Methoxyacetanilide | N-Bromosuccinimide (NBS), Acetic acid | 4-Bromo-3-methoxyacetanilide | 244.09 | ~85% |
| 3 | Chlorination | 4-Bromo-3-methoxyacetanilide | Sodium chlorate (NaClO₃), Hydrochloric acid (HCl) | 2-Chloro-4-bromo-5-methoxyacetanilide | 278.53 | ~70% |
| 4 | Hydrolysis | 2-Chloro-4-bromo-5-methoxyacetanilide | Hydrochloric acid (HCl), Ethanol | This compound | 236.49 | ~90% |
Proposed Synthesis Pathway
Figure 1. Proposed four-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar transformations and should be optimized for the specific substrates.
Step 1: Acetylation of 3-Methoxyaniline to 3-Methoxyacetanilide
This procedure is based on the well-documented acetylation of anilines.
Methodology:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (81.2 mmol) of 3-methoxyaniline in 100 mL of water.
-
To this solution, add 7.0 mL (83.6 mmol) of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 11.0 g (134 mmol) of sodium acetate in 50 mL of water.
-
To the stirred 3-methoxyaniline hydrochloride solution, add 9.0 mL (95.4 mmol) of acetic anhydride in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously for 15 minutes. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60 °C.
Step 2: Bromination of 3-Methoxyacetanilide to 4-Bromo-3-methoxyacetanilide
The directing effects of the methoxy (ortho, para-directing) and acetamido (ortho, para-directing) groups are expected to favor bromination at the C4 position, which is para to the strongly activating methoxy group and ortho to the acetamido group.
Methodology:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (60.5 mmol) of 3-methoxyacetanilide in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice bath.
-
In a separate beaker, dissolve 11.3 g (63.5 mmol) of N-bromosuccinimide (NBS) in 50 mL of glacial acetic acid.
-
Add the NBS solution dropwise to the stirred solution of 3-methoxyacetanilide over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 4-bromo-3-methoxyacetanilide.
Step 3: Chlorination of 4-Bromo-3-methoxyacetanilide to 2-Chloro-4-bromo-5-methoxyacetanilide
This procedure is adapted from a known method for the chlorination of bromoacetanilides[1]. The expected regioselectivity is guided by the directing effects of the substituents, with the chlorine atom anticipated to add to the position ortho to the activating methoxy group and meta to the deactivating bromine atom.
Methodology:
-
In a 250 mL Erlenmeyer flask, suspend 10.0 g (41.0 mmol) of 4-bromo-3-methoxyacetanilide in a mixture of 25 mL of glacial acetic acid and 20 mL of concentrated hydrochloric acid.
-
Gently heat the mixture on a steam bath with swirling until the solid dissolves.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve 2.2 g (20.7 mmol) of sodium chlorate (NaClO₃) in 10 mL of water.
-
Slowly add the sodium chlorate solution dropwise to the cold, stirred solution of the acetanilide. Chlorine gas may be evolved, so this step must be performed in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Collect the precipitated product by vacuum filtration and wash with copious amounts of ice-cold water.
-
Dry the product in a vacuum desiccator.
Step 4: Hydrolysis of 2-Chloro-4-bromo-5-methoxyacetanilide to this compound
This is a standard acidic hydrolysis of an acetanilide.
Methodology:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place 10.0 g (35.9 mmol) of 2-chloro-4-bromo-5-methoxyacetanilide.
-
Add 50 mL of 95% ethanol and 20 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 2-3 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-water.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until it is basic to litmus paper.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques, including:
-
Melting Point: To assess purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
-
Spectroscopy:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
This proposed synthesis pathway provides a robust framework for the preparation of this compound. Researchers are advised to perform small-scale trial reactions to optimize conditions for each step. Standard laboratory safety precautions should be followed throughout the synthesis.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromo-2-chloro-5-methoxyaniline, a key intermediate in pharmaceutical and fine chemical synthesis. This document outlines potential starting materials, detailed experimental protocols for key transformations, and comparative data to inform route selection.
Introduction
This compound is a substituted aniline featuring a specific arrangement of bromo, chloro, and methoxy functional groups. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The strategic synthesis of this compound is crucial for ensuring high purity and yield, which are critical parameters in drug development and manufacturing. This guide explores viable synthetic routes starting from commercially available precursors.
Synthetic Pathways
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The selection of the optimal route will depend on factors such as starting material availability and cost, reaction scalability, and desired purity profile.
Route 1: Halogenation of a Methoxy-Substituted Aniline
This approach begins with a substituted methoxyaniline, followed by sequential halogenation steps. The order of halogenation is critical to ensure the correct regioselectivity, guided by the directing effects of the amino and methoxy groups.
Route 2: Reduction of a Substituted Nitrobenzene
This pathway involves the initial synthesis of a halogenated and methoxylated nitrobenzene, followed by the reduction of the nitro group to form the target aniline. This route can offer advantages in controlling the substitution pattern before the introduction of the reactive amino group.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations, based on literature precedents for similar substrates.
Table 1: Bromination of Substituted Anilines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methoxyaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride | -10 to RT | 96 | [1] |
| Acetanilide | Bromine in Acetic Acid | Acetic Acid | RT | - | [2] |
Table 2: Chlorination of Substituted Acetanilides
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Bromoacetanilide | Sodium Chlorate in HCl/Acetic Acid | Acetic Acid/HCl | 0 to RT | - | [2] |
Table 3: Reduction of Substituted Nitroaromatics
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-4-methoxy nitrobenzene | Sodium Sulfide (Na₂S) | Water | 80-90 | 73-74 | [3] |
| 2-Chloro-5-nitrophenol | Catalytic (Ralstonia eutropha) | - | - | - | [4] |
Experimental Protocols
The following are detailed experimental methodologies for key steps in the proposed synthetic routes.
Route 1: Halogenation of 3-Methoxyaniline (Proposed)
This proposed route starts with 3-methoxyaniline, taking advantage of the ortho,para-directing effects of the methoxy and amino groups.
Step 1a: Acetylation of 3-Methoxyaniline
To protect the amino group and control reactivity, 3-methoxyaniline is first acetylated.
-
Procedure: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. To this solution, add acetic anhydride (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the mixture is poured into ice water, and the resulting precipitate of N-(3-methoxyphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried.
Step 1b: Chlorination of N-(3-methoxyphenyl)acetamide
The acetanilide is then chlorinated. The bulky acetyl group and the methoxy group will direct the incoming chloro substituent.
-
Procedure: Suspend N-(3-methoxyphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture in an ice bath to 0°C. A solution of sodium chlorate (0.35 eq) in water is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at room temperature for 1 hour. The product, N-(2-chloro-5-methoxyphenyl)acetamide, is collected by filtration.[2]
Step 1c: Bromination of N-(2-chloro-5-methoxyphenyl)acetamide
-
Procedure: Dissolve N-(2-chloro-5-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid. To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring. The reaction is stirred at room temperature until TLC indicates the consumption of the starting material. The reaction mixture is then poured into water, and sodium bisulfite is added to quench any excess bromine. The precipitated product, N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide, is collected by filtration.[2]
Step 1d: Hydrolysis of N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide
The final step is the deprotection of the amino group.
-
Procedure: In a round-bottom flask, combine N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide (1.0 eq), 95% ethanol, and concentrated hydrochloric acid. The mixture is heated to reflux for 1-2 hours. After cooling, the solution is poured onto ice and neutralized with a 50% sodium hydroxide solution until basic. The crude this compound is collected by suction filtration and washed with cold water. The product can be further purified by recrystallization.[2]
Route 2: Reduction of 4-Bromo-2-chloro-5-methoxynitrobenzene (Proposed)
This route builds the substitution pattern on a nitrobenzene ring before the final reduction.
Step 2a: Nitration of 3-Chloroanisole
-
Procedure: To a cooled (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid, add 3-chloroanisole dropwise while maintaining the low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then poured onto ice, and the precipitated 2-chloro-5-methoxynitrobenzene is collected by filtration.
Step 2b: Bromination of 2-Chloro-5-methoxynitrobenzene
-
Procedure: Dissolve 2-chloro-5-methoxynitrobenzene in a suitable solvent such as acetic acid. Add a brominating agent, such as N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN), or elemental bromine with a Lewis acid catalyst. The reaction is heated to initiate the reaction. The progress is monitored by TLC. Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.
Step 2c: Reduction of 4-Bromo-2-chloro-5-methoxynitrobenzene
-
Procedure: Dissolve 4-bromo-2-chloro-5-methoxynitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) or iron powder in the presence of an acid (e.g., HCl). The reaction mixture is heated to reflux for several hours. After cooling, the mixture is made basic with a sodium hydroxide solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed synthetic route starting from 3-Methoxyaniline.
Caption: Proposed synthetic route starting from 3-Chloroanisole.
References
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Analysis of 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-methoxyaniline is a substituted aniline derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its specific substitution pattern offers a unique scaffold for creating novel compounds with desired electronic and steric properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in subsequent chemical transformations.
This technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents high-quality predicted spectral data. Additionally, it outlines generalized experimental protocols for acquiring such data and includes a logical workflow for the spectral analysis of a newly synthesized compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions were generated using advanced computational algorithms and can serve as a valuable reference for researchers.
Disclaimer: The data presented below is predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.12 | s | 1H | Ar-H |
| 6.95 | s | 1H | Ar-H |
| 4.15 | br s | 2H | -NH₂ |
| 3.84 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 149.8 | C-O |
| 143.2 | C-N |
| 122.5 | Ar-CH |
| 116.0 | Ar-CH |
| 114.7 | C-Cl |
| 112.9 | C-Br |
| 56.3 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480-3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |
| 3080-3010 | Weak | C-H Stretch (aromatic) |
| 2980-2850 | Weak | C-H Stretch (methyl) |
| 1620-1580 | Strong | N-H Bend (scissoring) |
| 1500-1400 | Medium to Strong | C=C Stretch (aromatic ring) |
| 1250-1200 | Strong | C-O Stretch (aryl ether, asymmetric) |
| 1050-1020 | Medium | C-O Stretch (aryl ether, symmetric) |
| 850-750 | Strong | C-H Bend (out-of-plane) |
| 700-600 | Medium | C-Cl Stretch |
| 600-500 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 235/237/239 | High | [M]⁺• (Molecular ion with isotopic pattern for Br and Cl) |
| 220/222/224 | Medium | [M-CH₃]⁺ |
| 192/194/196 | Low | [M-CH₃-CO]⁺ |
| 141/143 | Medium | [M-Br]⁺ |
| 112 | Low | [C₆H₃O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) with electron ionization (EI) is a common method.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Use a standard electron energy of 70 eV for EI.
-
The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a key diagnostic feature.
-
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis of a newly synthesized compound like this compound.
In-Depth Technical Guide: Characterization of 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
This technical guide provides a comprehensive characterization of 4-Bromo-2-chloro-5-methoxyaniline, a substituted aniline of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data, this document combines information from chemical suppliers with computationally predicted physicochemical and spectroscopic properties. A plausible synthetic route is detailed, starting from a commercially available precursor, providing a practical protocol for its laboratory preparation. Furthermore, this guide discusses the potential biological relevance of this class of compounds in the context of drug discovery, an area where it is classified as a protein degrader building block. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
This compound is a halogenated and methoxylated aniline derivative. While specific experimental data for its physical properties are scarce, supplier information and computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H BrClNO | Chemical Supplier Data[1] |
| Molecular Weight | 236.49 g/mol | Chemical Supplier Data[1] |
| CAS Number | 98446-54-9 | Chemical Supplier Data[1] |
| Physical State | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (500 MHz, CDCl₃): δ 7.0-7.2 (s, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H), 4.1-4.5 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ 155-158 (-OCH₃), 145-148 (-NH₂), 115-125 (aromatic carbons), 110-115 (C-Br), 110-115 (C-Cl), 55-58 (-OCH₃).
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretch (asymmetric and symmetric) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch (-OCH₃) |
| 1600-1620 | N-H bend |
| 1450-1550 | Aromatic C=C stretch |
| 1200-1250 | C-O stretch (aryl ether) |
| 1000-1100 | C-Cl stretch |
| 550-650 | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A characteristic isotopic pattern is expected due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The major peaks would be observed at m/z 235, 237, and 239.
Synthesis Protocol
A specific, validated synthesis protocol for this compound is not available in the surveyed literature. However, a plausible two-step synthetic route can be proposed starting from the commercially available precursor, 3-bromo-5-methoxyaniline. This proposed synthesis involves the protection of the aniline, followed by a regioselective chlorination and subsequent deprotection.
Proposed Synthetic Pathway
References
An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-5-methoxyaniline in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Bromo-2-chloro-5-methoxyaniline, a key physicochemical property for its application in organic synthesis, pharmaceutical research, and materials science. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive, generalized experimental protocol for its determination. Furthermore, qualitative solubility information for the parent compound, aniline, is presented to offer foundational context.
General Solubility Profile of Halogenated Anilines
Illustrative Solubility Data for Aniline
To provide a baseline understanding, the following table summarizes the solubility of the parent compound, aniline, in water and common organic solvents. It is important to note that these values are for aniline and will differ for this compound.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | ~3.6 g/L | Quantitative[1] |
| Ethanol | Not Specified | Soluble | Qualitative[2] |
| Diethyl Ether | Not Specified | Soluble | Qualitative[2][3] |
| Benzene | Not Specified | Soluble | Qualitative[2][3] |
| Acetone | Not Specified | Soluble | Qualitative[1] |
| Chloroform | Not Specified | Soluble | Qualitative[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a crystalline compound in a solvent.[6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, etc.)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or incubator with agitation capabilities
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[8]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.[9]
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the chosen temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ws [chem.ws]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
4-Bromo-2-chloro-5-methoxyaniline safety data sheet and handling
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
4-Bromo-2-chloro-5-methoxyaniline is a substituted aniline derivative. Its structure incorporates a bromine, a chlorine, and a methoxy group on the aniline ring, suggesting its utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2][3]
| Property | Value | Source |
| CAS Number | 98446-54-9 | [1][3][4][5][6] |
| Molecular Formula | C₇H₇BrClNO | [1][3] |
| Molecular Weight | 236.49 g/mol | [1][3] |
| Purity | Typically ≥90% | [6][7] |
| Physical Form | Solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |
Hazard Identification and Classification
Based on available data for this compound and structurally related anilines, this compound is considered hazardous.
GHS Hazard Classification (from supplier information): [6]
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) |
Hazard Statements: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [6]
-
P233: Keep container tightly closed.
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: Substituted anilines can also be associated with acute toxicity (oral, dermal, inhalation), and potential for organ damage with repeated exposure.[8][9] Extreme caution is advised.
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
Handling Protocol:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any work.
-
Work Area: All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[10]
-
PPE: Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles. A face shield should be used if there is a risk of splashing.[10]
-
Avoidance: Avoid contact with skin and eyes, and prevent inhalation of dust.[11] Do not eat, drink, or smoke in the handling area.[8]
-
Hygiene: Wash hands thoroughly after handling.[8]
Storage Conditions
-
Container: Keep the container tightly closed and properly labeled.[1][12]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][8]
-
Location: Store in a cool, dry, and well-ventilated area.[1][12] A refrigerator (2-8°C) is recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[13]
Experimental Protocols & Reactivity
No specific experimental protocols for this compound were found in the available literature. However, the reactivity of the aniline functional group is well-documented and provides insight into its potential chemical behavior.
General Reactivity of Anilines
The amino group (-NH₂) is a strong activating, ortho-, para- directing group in electrophilic aromatic substitution reactions.[14][15][16] This high reactivity can sometimes lead to multiple substitutions.[2][17]
Potential Reactions:
-
Electrophilic Aromatic Substitution: The compound is expected to be highly reactive towards electrophiles. The positions for substitution will be directed by the existing groups on the aromatic ring.
-
Basicity: The lone pair of electrons on the nitrogen atom of the amino group gives it basic properties. It will react with strong acids to form anilinium salts.[14]
-
Incompatibilities: As a substituted aniline, it is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, which can lead to vigorous or violent reactions.[13]
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.
-
General Advice: Show the safety data sheet (or this guide if an SDS is unavailable) to the attending physician. First responders should protect themselves.[18][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][18]
Disposal Considerations
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.[21]
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) must also be disposed of as hazardous waste.[21]
References
- 1. 98446-54-9|this compound|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. calpaclab.com [calpaclab.com]
- 4. bjoka-vip.com [bjoka-vip.com]
- 5. This compound | 98446-54-9 [sigmaaldrich.com]
- 6. This compound [chemdict.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. capotchem.com [capotchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. fishersci.com [fishersci.com]
- 21. benchchem.com [benchchem.com]
The Versatile Building Block: Unlocking the Research Potential of 4-Bromo-2-chloro-5-methoxyaniline
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Shanghai, China – December 28, 2025 – In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The substituted aniline scaffold has long been recognized as a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective inhibitors of various biological targets. Among these, 4-Bromo-2-chloro-5-methoxyaniline has emerged as a key building block, particularly in the synthesis of kinase inhibitors for oncology research. This technical guide provides an in-depth exploration of the potential applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Core Properties of this compound
This compound is a commercially available substituted aniline with the following key properties:
| Property | Value |
| CAS Number | 98446-54-9 |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Purity | Typically ≥98% |
| Appearance | White to off-white crystalline powder |
Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group on the aniline ring, provides a handle for diverse chemical modifications and influences its electronic properties, making it a valuable synthon in multi-step organic synthesis.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts. This compound serves as a critical starting material in the synthesis of potent inhibitors targeting key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and the proto-oncogene tyrosine-protein kinase Src.
The primary synthetic route leveraging this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the amino group of the aniline displaces a leaving group, typically a halogen, on a heterocyclic core, such as a quinazoline or quinoline ring system. This reaction is fundamental to the construction of the anilinoquinazoline and anilinoquinoline scaffolds, which are common pharmacophores in a multitude of approved and investigational kinase inhibitors.
Experimental Workflow: Synthesis of Anilinoquinazoline-based Kinase Inhibitors
The following diagram illustrates a generalized workflow for the synthesis of anilinoquinazoline-based kinase inhibitors using this compound.
A generalized workflow for the synthesis of anilinoquinazoline kinase inhibitors.
Detailed Experimental Protocols
While specific reaction conditions may vary depending on the exact substrates and desired product, the following protocols provide a representative methodology for the synthesis of this compound and its subsequent use in the preparation of a kinase inhibitor scaffold.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from the synthesis of a structurally similar compound, 4-bromo-2-chloroaniline, and serves as an illustrative example.
Materials:
-
2-Chloro-5-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Potassium Hydroxide
-
Ethanol
Procedure:
-
Acetylation (Protection): To a solution of 2-chloro-5-methoxyaniline in a suitable solvent, add acetic anhydride and a mild base. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The resulting N-(2-chloro-5-methoxyphenyl)acetamide is then isolated by precipitation in water and filtration.
-
Bromination: The protected aniline is dissolved in acetonitrile, and N-Bromosuccinimide (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature under irradiation with a UV lamp for 2 hours.
-
Chlorination: Following bromination, N-Chlorosuccinimide (1.1 equivalents) is added, and the reaction is stirred at 20°C for an additional 2 hours under irradiation.
-
Deprotection: The resulting N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for 12 hours.
-
Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of a 4-(4-Bromo-2-chloro-5-methoxyanilino)quinazoline Derivative (Representative Protocol)
This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of anilinoquinazolines.
Materials:
-
This compound
-
A suitable 4-chloroquinazoline derivative
-
Anhydrous isopropanol or another suitable high-boiling solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Procedure:
-
A mixture of the 4-chloroquinazoline derivative (1.0 eq), this compound (1.1 eq), and DIPEA (1.2 eq) in anhydrous isopropanol is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold isopropanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
The product is dried under vacuum to yield the desired 4-(4-bromo-2-chloro-5-methoxyanilino)quinazoline derivative.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Quantitative Data (Illustrative):
The following table presents illustrative quantitative data for the synthesis of anilinoquinazoline derivatives, highlighting the typical yields and purity that can be expected.
| Starting Aniline | Product | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| This compound | 4-(4-Bromo-2-chloro-5-methoxyanilino)-6,7-dimethoxyquinazoline | 4 | 85 | >98% |
| 3-Ethynylaniline | 4-(3-Ethynylanilino)-6,7-dimethoxyquinazoline | 3 | 92 | >99% |
| 3-Aminobenzonitrile | 4-(3-Cyanoanilino)-6,7-dimethoxyquinazoline | 5 | 88 | >98% |
Note: The data in this table is representative and may vary based on specific reaction conditions and the nature of the quinazoline starting material.
Targeted Signaling Pathways
The kinase inhibitors synthesized using this compound often target signaling pathways that are crucial for cancer cell proliferation and survival. Below are diagrams of the Anaplastic Lymphoma Kinase (ALK) and c-Src signaling pathways, which are prominent targets in oncology.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK signaling pathway activation and downstream effects.
c-Src Kinase Signaling Pathway
c-Src kinase signaling and its role in cancer progression.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel kinase inhibitors. Its utility in constructing privileged medicinal chemistry scaffolds, such as anilinoquinazolines, makes it a compound of significant interest to researchers in drug discovery and development. The representative protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for scientists working to develop the next generation of targeted therapies. Further exploration of the synthetic potential of this compound is warranted and is expected to yield novel therapeutic candidates with improved potency and selectivity.
Conceptualizing Novel Protein Degrader Building Blocks: A Case Study on Substituted Anilines like 4-Bromo-2-chloro-5-methoxyaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted protein degradation (TPD) offers a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. The modular nature of Proteolysis Targeting Chimeras (PROTACs), the most prominent class of protein degraders, allows for the systematic exploration of novel chemical matter to expand the scope and efficacy of this technology. While a core set of building blocks for constructing PROTACs is well-established, the discovery and validation of new molecular scaffolds are critical for accessing novel E3 ligases, improving degrader properties, and overcoming resistance.
This technical guide provides a comprehensive framework for the conceptualization, synthesis, and evaluation of novel protein degrader building blocks, using the substituted aniline, 4-Bromo-2-chloro-5-methoxyaniline , as a theoretical case study. Although not yet a widely documented building block in the TPD literature, its chemical features present an instructive example for exploring the principles of rational degrader design. This document will guide researchers through the process of assessing a new chemical entity for its potential as a valuable component in the protein degrader toolbox.
Introduction to Protein Degrader Building Blocks
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an "E3 ligase ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two. The selection of each component is crucial for the overall efficacy, selectivity, and pharmacological properties of the degrader. Building blocks are the foundational chemical scaffolds from which these components are synthesized. Aniline derivatives, with their versatile chemistry and presence in many bioactive molecules, represent a promising, yet underexplored, class of potential building blocks for novel E3 ligase ligands or as precursors for warhead and linker synthesis.[1][2]
Physicochemical Properties of this compound
Before embarking on a synthetic campaign, it is essential to understand the intrinsic properties of a potential building block. For this compound, these can be predicted using cheminformatics tools or obtained from supplier specifications.
| Property | Value | Source |
| Molecular Formula | C7H7BrClNO | Supplier Data |
| Molecular Weight | 236.49 g/mol | Supplier Data |
| CAS Number | 98446-54-9 | Supplier Data |
| Predicted logP | 3.2 | Cheminformatics |
| Predicted Solubility | Low | Cheminformatics |
| Predicted pKa (amine) | 2.5 | Cheminformatics |
Note: Predicted values are generated from standard cheminformatics software and should be experimentally verified.
The predicted low aqueous solubility and basicity of the aniline nitrogen are important considerations for both synthetic manipulations and the ultimate bioavailability of a PROTAC derived from this building block.
Synthetic Strategy: Functionalization of this compound for PROTAC Synthesis
The utility of a building block is defined by its synthetic tractability. For this compound, the primary amine and the halogenated aromatic ring offer multiple handles for chemical modification.
Reactivity of the Aniline Moiety
The aniline amine is a versatile functional group for linker attachment. Its nucleophilicity allows for standard amide bond formation, alkylation, or reductive amination reactions.
-
Amide Coupling: The amine can be readily acylated with a linker possessing a carboxylic acid, activated ester, or acyl chloride.
-
Alkylation: Direct alkylation with an alkyl halide linker is possible, though care must be taken to control for over-alkylation.
-
Reductive Amination: Reaction with an aldehyde-containing linker followed by reduction provides a secondary amine linkage.
The electronic nature of the ring substituents (chloro, bromo, and methoxy groups) will modulate the nucleophilicity of the amine. The electron-withdrawing halogens decrease nucleophilicity, while the electron-donating methoxy group increases it.[3][4]
Leveraging the Halogenated Aromatic Ring
The bromo and chloro substituents provide opportunities for cross-coupling reactions, offering alternative strategies for linker attachment or further functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[5] This differential reactivity could be exploited for sequential functionalization. For instance, a linker could be attached at the bromine position via a Suzuki coupling, leaving the chlorine available for other modifications.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for anilines without strong electron-withdrawing groups in the ortho or para positions, the possibility of SNAr at the chloro position with a potent nucleophile could be explored, particularly under forcing conditions.[6]
The Role of the Methoxy Group
The methoxy group is an ortho-, para-director for electrophilic aromatic substitution.[3][7] While the ring is already substituted, this directing effect could be considered if further ring functionalization were desired. More importantly, the methoxy group can influence the conformation and binding of the final PROTAC.
Experimental Protocols for Building Block Evaluation
The following are generalized protocols that would be employed to characterize a novel building block like this compound.
Protocol 4.1: Synthesis of a Test PROTAC
This protocol describes the synthesis of a hypothetical PROTAC where this compound is used as a novel E3 ligase-recruiting moiety, attached via its amine to a linker, and then to a known warhead for a target protein (e.g., BRD4).
-
Linker Attachment to Building Block:
-
Dissolve this compound (1.0 eq) and a suitable linker with a terminal carboxylic acid (e.g., a PEG linker, 1.1 eq) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Deprotection of the Linker (if necessary):
-
If the other end of the linker is protected (e.g., with a Boc group), dissolve the product from the previous step in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent (e.g., TFA for Boc).
-
Stir at room temperature until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
-
Coupling to the Warhead:
-
Dissolve the deprotected linker-building block conjugate (1.0 eq) and the warhead (e.g., a JQ1 derivative with a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup and purify the final PROTAC by preparative HPLC.
-
Protocol 4.2: Biochemical Assay for Ternary Complex Formation
A key step in PROTAC action is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
TR-FRET Assay Setup:
-
Reagents: Purified, tagged POI (e.g., His-tagged BRD4) and a putative E3 ligase (e.g., GST-tagged Cereblon). Terbium-conjugated anti-His antibody (donor) and d2-conjugated anti-GST antibody (acceptor).
-
In a 384-well plate, add a fixed concentration of the tagged proteins and the donor/acceptor antibodies.
-
Add a serial dilution of the test PROTAC.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (Acceptor/Donor). A bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation. The decrease at higher concentrations is known as the "hook effect".
-
Protocol 4.3: Cellular Assay for Protein Degradation
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting:
-
Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with secondary antibodies and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
HiBiT Assay (for higher throughput):
-
Use a cell line where the endogenous POI has been tagged with the HiBiT peptide using CRISPR/Cas9.
-
Plate the cells and treat with the test PROTAC as above.
-
At the desired time points, add a lytic reagent containing the LgBiT protein.
-
Read the resulting luminescence on a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI.
-
Data Presentation for a Novel Building Block
Clear and concise data presentation is crucial for evaluating the potential of a new building block. The following tables provide templates for organizing the data that would be generated from the protocols described above.
Table 5.1: Hypothetical Biochemical Data for a PROTAC Derived from this compound
| PROTAC ID | Target Protein | E3 Ligase | Ternary Complex Formation (TR-FRET, RFU) | Binding Affinity to POI (SPR, KD, nM) | Binding Affinity to E3 Ligase (SPR, KD, nM) |
| BCMA-001 | BRD4 | Cereblon | 1850 | 150 | >10,000 (no binding) |
| BCMA-002 | BRD4 | VHL | Not Tested | 150 | Not Tested |
This hypothetical data suggests that a PROTAC (BCMA-001) derived from our building block facilitates the formation of a ternary complex with BRD4 and Cereblon, even though it does not appear to bind directly to Cereblon with high affinity. This is a common feature of molecular glues and some PROTACs.
Table 5.2: Hypothetical Cellular Degradation Data for BCMA-001
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| MCF7 | 24 | 250 | 85 |
| HeLa | 24 | 310 | 80 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.
Visualizing the Logic and Mechanisms
Graphviz diagrams are invaluable for illustrating complex biological processes and experimental workflows.
Conclusion and Future Directions
The rational design of novel protein degraders is an iterative process of synthesis and biological evaluation. While this compound does not yet have a documented role in this field, its chemical structure provides a valuable scaffold for considering the key aspects of building block design and functionalization. The principles and protocols outlined in this guide offer a roadmap for researchers to explore the vast chemical space of potential building blocks, ultimately leading to the development of more effective and selective protein degraders for a wide range of diseases. The future of targeted protein degradation will undoubtedly be shaped by the creative application of synthetic chemistry to produce novel building blocks that expand the capabilities of this powerful therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.[1][2] 4-Bromo-2-chloro-5-methoxyaniline is a valuable building block, featuring three distinct points for potential functionalization. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl or heteroaryl groups.
These application notes provide a generalized protocol for the Suzuki coupling of this compound with various boronic acids. The protocol is based on established methodologies for structurally similar haloanilines, as specific literature for this exact molecule is limited.[3][4] Due to the electronic and steric nature of this compound, optimization of the reaction conditions is likely necessary to achieve high yields.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[5]
Due to the presence of an electron-donating methoxy group and a moderately electron-withdrawing chloro group, the electronic properties of the aniline ring can influence the oxidative addition step. Steric hindrance from the ortho-chloro and methoxy groups may also impact the approach of the palladium catalyst.
Generalized Reaction Scheme
Caption: Generalized Suzuki Coupling Reaction.
Experimental Protocols
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃) (e.g., SPhos, XPhos, PPh₃) (1-2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), ligand (if required), and the base (2-3 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.
-
Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours).
-
Monitoring: Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on protocols for similar challenging substrates.
| Parameter | Recommended Range/Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a common starting point. For more challenging couplings, a combination of a palladium precursor with a bulky, electron-rich phosphine ligand is often more effective. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Buchwald-type ligands (SPhos, XPhos, RuPhos) are often superior for electron-rich or sterically hindered aryl halides. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Stronger inorganic bases are often required to facilitate the transmetalation step with electron-rich anilines. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF | A mixture of an organic solvent and water is common. Toluene can be used for higher temperatures. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Use a more active catalyst/ligand system (e.g., a Buchwald palladacycle precatalyst). Increase the reaction temperature. Screen different bases and solvents. |
| Protodeboronation | Presence of water and strong base leading to the cleavage of the C-B bond. | Use anhydrous conditions. Consider a milder base or a boronic ester instead of the boronic acid. |
| Homocoupling | Self-coupling of the boronic acid. | Use a bulkier ligand to suppress this side reaction. Ensure a truly inert atmosphere. |
| Dehalogenation | Reductive removal of the bromine atom. | This can sometimes occur at high temperatures or with certain catalyst systems. A change in ligand or lowering the temperature might help. |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of this compound, enabling the synthesis of a diverse range of biaryl compounds. The provided protocols and data serve as a comprehensive guide for researchers. However, due to the specific electronic and steric properties of the substrate, empirical optimization of the reaction conditions is crucial to achieve the desired outcomes. Careful selection of the catalyst, ligand, base, and solvent system will be key to successful and high-yielding coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemoselective palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-bromo-2-chloro-5-methoxyaniline. This versatile building block offers two distinct reaction sites, allowing for sequential functionalization crucial in the synthesis of complex molecules for pharmaceutical and materials science applications.
Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[1] Consequently, the carbon-bromine (C-Br) bond at the 4-position of this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. By carefully selecting the catalyst, ligand, and reaction conditions, a high degree of chemoselectivity can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in drug discovery.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. Optimization may be required for this specific substrate.
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloro-pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | N/A |
| 2 | ortho-Bromoaniline derivative | Various boronic esters | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF | 80 | 18 | up to 97[3] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Magnetic Pd(II)-N₂O₂ (0.25) | - | Na₂CO₃ | DMA | 140 | 24 | >95[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromo-chloro arenes.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add a degassed mixture of toluene, ethanol, and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-methoxy-4-phenylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[5] This reaction is a cornerstone for the synthesis of arylamines in medicinal chemistry.
Quantitative Data Summary for Buchwald-Hartwig Amination
The following table presents representative conditions for the Buchwald-Hartwig amination of related aryl chlorides and bromides. Conditions should be optimized for this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ (1-2) | BippyPhos (2-4) | K₃PO₄ or NaOtBu | Toluene or Dioxane | 100 | 1-24 | up to 99[6] |
| 2 | Aryl Chlorides/Bromides | Primary/Secondary Amines | Pd₂(dba)₃/NHC·HCl | - | KOtBu | Toluene | 110 | N/A | Good to Excellent |
| 3 | 2-Bromo-13α-estrone | Substituted Anilines | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | MW | N/A | Good to Excellent[7] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general procedure that can be adapted for the selective amination at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture at 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-5-methoxyphenyl)morpholine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[8]
Quantitative Data Summary for Sonogashira Coupling
The following table provides representative data for the Sonogashira coupling of similar aryl bromides.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | N/A[1] |
| 2 | 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | rt | 20 | Good |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Various terminal alkynes | Pd(PPh₃)₄ (1-5) | CuI (2-10) | Et₃N or i-Pr₂NH | THF, Toluene, or DMF | 40-80 | N/A | N/A[8] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (3 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed triethylamine and DMF via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at 80 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-5-methoxy-4-(phenylethynyl)aniline.
Experimental Workflow
The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Application Notes: 4-Bromo-2-chloro-5-methoxyaniline as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The strategic design and synthesis of novel PROTACs are paramount to expanding their therapeutic reach. This document outlines the application of 4-Bromo-2-chloro-5-methoxyaniline, a readily available chemical building block, in the synthesis of PROTACs. Its unique substitution pattern provides multiple reaction handles for the strategic attachment of warheads, linkers, and E3 ligase ligands.
The presence of an aniline group, a bromine atom, and a chlorine atom on the aromatic ring of this compound allows for a variety of chemical transformations. The aniline can be readily acylated or alkylated, while the halogen atoms are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution reactions. This versatility makes it an attractive starting material for the construction of diverse PROTAC libraries.
Core Concept: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). By simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.
Caption: General mechanism of action for a PROTAC.
Synthetic Strategy: Leveraging this compound
The strategic functionalization of this compound allows for its incorporation into any of the three components of a PROTAC. Below is a proposed synthetic workflow illustrating how this building block can be utilized to generate a hypothetical PROTAC targeting a kinase of interest and recruiting the Cereblon (CRBN) E3 ligase.
Caption: Proposed synthetic workflow for a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Warhead Intermediate from this compound
This protocol describes a hypothetical synthesis of a warhead intermediate where the 4-bromo-2-chloro-5-methoxyphenyl moiety serves as a core scaffold.
1.1 N-Acylation of this compound:
-
Objective: To introduce a functional handle for linker attachment.
-
Materials:
-
This compound (1.0 eq)
-
4-(Boc-amino)butanoic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound and 4-(Boc-amino)butanoic acid in anhydrous DMF.
-
Add DIPEA to the solution and cool to 0 °C.
-
Add HATU portion-wise and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the acylated intermediate.
-
1.2 Suzuki-Miyaura Coupling with a Kinase-Targeting Warhead:
-
Objective: To attach a kinase inhibitor as the warhead.
-
Materials:
-
N-acylated intermediate from step 1.1 (1.0 eq)
-
Warhead-boronic acid or ester (e.g., a derivative of a known kinase inhibitor) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium carbonate solution
-
Toluene/Ethanol mixture (3:1)
-
-
Procedure:
-
To a degassed solution of the N-acylated intermediate in a toluene/ethanol mixture, add the warhead-boronic acid, sodium carbonate solution, and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the PROTAC precursor.
-
1.3 Deprotection and Linker Conjugation:
-
Objective: To deprotect the amine and attach the linker-E3 ligase ligand moiety.
-
Procedure:
-
Treat the PROTAC precursor with TFA in DCM to remove the Boc protecting group.
-
Couple the resulting free amine with a pre-formed linker-pomalidomide conjugate using standard amide coupling conditions (HATU, DIPEA in DMF).
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
Table 1: Hypothetical Physicochemical and Biological Data for a Synthesized PROTAC
| Compound ID | Molecular Weight ( g/mol ) | cLogP | CRBN Binding Affinity (IC₅₀, nM) | Target Kinase Binding Affinity (IC₅₀, nM) | DC₅₀ (nM) in Cancer Cell Line X | Dₘₐₓ (%) in Cancer Cell Line X |
| PROTAC-001 | 850.78 | 4.2 | 50 | 25 | 10 | >90 |
| PROTAC-002 (Control) | 864.81 | 4.5 | 45 | 30 | 15 | >85 |
Biological Evaluation Protocols
Protocol 2: In Vitro PROTAC Activity Assays
2.1 Target Protein Degradation Assay (Western Blot):
-
Objective: To quantify the degradation of the target protein induced by the PROTAC.
-
Procedure:
-
Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for 24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of protein degradation.
-
Caption: Workflow for Western Blot analysis.
2.2 Cell Viability Assay (e.g., CellTiter-Glo®):
-
Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel PROTACs. Its distinct functional groups provide medicinal chemists with multiple avenues for structural diversification, enabling the rapid generation of PROTAC libraries for screening and optimization. The protocols and strategies outlined in these application notes provide a framework for the rational design and evaluation of PROTACs derived from this promising starting material.
Synthetic Routes to Novel Derivatives from 4-Bromo-2-chloro-5-methoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-methoxyaniline is a versatile, multi-functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its distinct substitution pattern, featuring amino, bromo, chloro, and methoxy groups, offers multiple reaction sites for the strategic construction of complex molecular architectures. The differential reactivity of the bromo and chloro substituents, coupled with the nucleophilicity of the aniline nitrogen, allows for a range of selective transformations. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and N-functionalization.
Key Synthetic Transformations
The strategic functionalization of this compound can be achieved through several key reaction pathways, including:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond at the position of the bromine atom by coupling with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond at the bromine site, providing access to a wide range of substituted diaryl or alkyl-aryl amines.
-
N-Acylation: The aniline nitrogen can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This can serve to protect the amine or to introduce functional groups that are key for biological activity.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of representative derivatives from this compound.
Synthesis of 2-Chloro-4-cyclopropyl-5-methoxyaniline via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with cyclopropylboronic acid. This reaction selectively functionalizes the more reactive C-Br bond.
Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-Chloro-4-cyclopropyl-5-methoxyaniline.
Quantitative Data Summary:
| Derivative Name | Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-4-cyclopropyl-5-methoxyaniline | This compound | Cyclopropylboronic acid, K₃PO₄ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 6 | 78 | [1] |
Characterization Data for 2-Chloro-4-cyclopropyl-5-methoxyaniline:
-
Appearance: Off-white solid.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.65 (s, 1H), 6.44 (s, 1H), 3.77 (s, 3H), 1.92 (tt, J = 8.4, 5.2 Hz, 1H), 0.85 – 0.78 (m, 2H), 0.54 – 0.47 (m, 2H).[1]
Synthesis of N-(4-Bromo-2-chloro-5-methoxyphenyl)acetamide via N-Acylation
This protocol outlines the N-acylation of this compound with acetyl chloride to yield the corresponding acetamide.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), to the solution.
-
Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-Bromo-2-chloro-5-methoxyphenyl)acetamide.
Quantitative Data Summary:
| Derivative Name | Starting Material | Key Reagents | Base | Solvent | Reaction Time (h) | Yield (%) |
| N-(4-Bromo-2-chloro-5-methoxyphenyl)acetamide | This compound | Acetyl chloride | Triethylamine | Dichloromethane | 2 | >90 (estimated) |
Visualizations
Synthetic Pathways from this compound
Caption: Synthetic routes to derivatives from this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Amide Coupling with 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of amides using 4-bromo-2-chloro-5-methoxyaniline as a key building block. The protocols outlined below are designed to be robust and reproducible, catering to the needs of medicinal chemists and researchers in drug discovery.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical agents and bioactive molecules. This compound is a substituted aniline that serves as a valuable precursor in the synthesis of a variety of complex organic molecules. Due to the electronic nature of this aniline, specific and optimized coupling conditions are often required to achieve high yields and purity. These application notes detail a reliable protocol for the amide coupling of this substrate with a generic carboxylic acid, utilizing common and efficient coupling reagents.
Reaction Scheme
The general reaction for the amide coupling of this compound with a carboxylic acid (R-COOH) is depicted below:
Caption: General Amide Coupling Reaction.
Experimental Protocols
Two primary protocols are presented, utilizing common amide coupling reagents suitable for electron-deficient anilines.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from a general procedure for electron-deficient amines and is a reliable method for achieving good to excellent yields.[1][2]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.[3]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly for challenging substrates, and often results in cleaner reactions and higher yields.[4][5]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15 minutes to allow for the formation of the active ester.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the amide coupling of this compound with a generic carboxylic acid.
| Coupling Protocol | Amine:Acid:Reagent:Base Ratio | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| EDC/HOBt | 1 : 1.2 : 1.5 : 3.0 | DMF | 12-24 | 70-85 | >95 |
| HATU | 1 : 1.1 : 1.2 : 3.0 | DMF | 2-6 | 80-95 | >98 |
Yields and purity are dependent on the specific carboxylic acid used and the efficiency of the purification process.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target amide.
Caption: General workflow for amide synthesis and purification.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Side Reactions: With electron-deficient anilines, acylation can be sluggish. Extended reaction times or gentle heating (40-50 °C) may be necessary, but this can also lead to side product formation. Careful monitoring is crucial.
-
Purification: The urea byproduct from EDC can sometimes be difficult to remove. An acidic wash during workup can help to protonate the urea and facilitate its removal into the aqueous layer.[6] For HATU reactions, thorough aqueous washes are typically sufficient to remove the majority of byproducts. Recrystallization can be an effective alternative to chromatography for purification.[3]
-
Solvent Choice: While DMF is a common solvent for these reactions, other polar aprotic solvents such as dichloromethane (DCM) or acetonitrile (ACN) can also be used.[7]
By following these detailed protocols and considering the key points mentioned, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this compound for various applications in drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: 4-Bromo-2-chloro-5-methoxyaniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromo-2-chloro-5-methoxyaniline as a key building block in the synthesis of potent kinase inhibitors. This document offers detailed experimental protocols, data presentation, and visualization of relevant signaling pathways to guide researchers in the development of novel therapeutics targeting kinases. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the protocols and data presented herein are based on the well-established synthesis of structurally similar and potent anilinoquinazoline-based kinase inhibitors.
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The quinazoline scaffold is a privileged structure in the design of these inhibitors, particularly those targeting the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The anilino moiety at the 4-position of the quinazoline ring plays a crucial role in the binding affinity and selectivity of these inhibitors. The substitution pattern on this aniline ring is a key determinant of the inhibitor's potency and pharmacological properties.
This compound provides a unique combination of steric and electronic features. The bromine atom can serve as a handle for further synthetic modifications, while the chloro and methoxy groups influence the molecule's conformation and interaction with the kinase active site. This combination of substituents makes it an attractive starting material for the synthesis of novel kinase inhibitors with potentially enhanced or unique activity profiles.
Targeted Signaling Pathways
Anilinoquinazoline-based inhibitors, the class of compounds synthesized from this compound, are primarily known to target the EGFR/HER2 signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Caption: EGFR and HER2 Signaling Pathways.
Synthesis of 4-(4-Bromo-2-chloro-5-methoxyanilino)quinazoline Derivatives
The primary synthetic route to this class of kinase inhibitors involves a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline precursor and this compound.
Caption: General Synthesis Workflow.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established procedures for the synthesis of analogous 4-anilinoquinazoline derivatives.
Materials:
-
This compound
-
4-Chloroquinazoline (or a suitably substituted derivative)
-
Isopropanol (or other suitable solvent such as n-butanol or DMF)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)
-
Hydrochloric acid (for salt formation, optional)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1.0 eq) in isopropanol.
-
Addition of Aniline: To the stirred solution, add this compound (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
| Compound (Aniline Moiety) | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Chloro-5-methoxyaniline derivative | c-Src | <100 | [1] |
| 3-Chloro-4-fluoroaniline derivative (Lapatinib) | EGFR | 10.8 | [2] |
| 3-Chloro-4-fluoroaniline derivative (Lapatinib) | HER2 | 9.8 | [2] |
| 3-Ethynylaniline derivative (Erlotinib) | EGFR | 2 | [3] |
| 3,4-Dichloro-6,7-dimethoxyanilino derivative | EGFR | 5 | [3] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and the substitution pattern on the quinazoline core.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of 4-anilinoquinazoline kinase inhibitors and their general contribution to activity.
Caption: Key Structural Elements for Activity.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel anilinoquinazoline-based kinase inhibitors. The synthetic protocols and structure-activity relationship insights provided in these application notes serve as a practical guide for researchers in the field of drug discovery. The unique substitution pattern of this aniline derivative offers opportunities for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the biological activity of compounds derived from this starting material is warranted to fully explore their therapeutic potential.
References
- 1. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-methoxyaniline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction facilitates the coupling of organoboron compounds with organic halides, catalyzed by a palladium complex.[1][2] For researchers in drug discovery and medicinal chemistry, the Suzuki-Miyaura reaction is an invaluable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.
This document provides detailed application notes and protocols for the reaction of 4-Bromo-2-chloro-5-methoxyaniline with a variety of arylboronic acids. The resulting 4-aryl-2-chloro-5-methoxyaniline scaffold is a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors used in oncology.[3] The presence of chloro and methoxy substituents on the aniline ring can influence the reactivity of the substrate and provides handles for further functionalization, making this a versatile building block in drug development.[4]
Reaction Principle and Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.
For a substrate such as this compound, several factors should be considered:
-
Steric Hindrance: The presence of substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction.
-
Electronic Effects: The electron-donating methoxy group and the electron-withdrawing chloro group can modulate the electron density of the aromatic ring, affecting the rate of oxidative addition.
-
Catalyst and Ligand Selection: For challenging substrates, standard palladium catalysts like Pd(PPh₃)₄ may give low yields. More robust systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective.[5]
-
Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.[6]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-5-methoxyaniline.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for structurally similar substrates and intermediates in drug synthesis.[7][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 110 | 8 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
| 5 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 24 | 60-75 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery
The 2-chloro-5-methoxy-4-arylaniline core structure is a valuable pharmacophore in medicinal chemistry. Its derivatives have been explored as potent inhibitors of various protein kinases, which are critical targets in oncology.
A notable application is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are drivers in certain types of non-small cell lung cancer (NSCLC).[9] The aniline nitrogen of the 2-chloro-5-methoxy-4-arylaniline scaffold can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The synthetically introduced aryl group can be tailored to occupy the ATP-binding pocket, allowing for the optimization of potency and selectivity. The chloro and methoxy substituents can also be important for modulating the physicochemical properties of the final compound, such as solubility and metabolic stability.
The synthesis of the ALK inhibitor Ceritinib, for instance, involves intermediates that are structurally related to the products of the Suzuki-Miyaura coupling of this compound.[5][10] This highlights the industrial relevance and importance of this chemical transformation in the development of life-saving medicines.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 5. WO2016199020A1 - Process for preparation of ceritinib - Google Patents [patents.google.com]
- 6. CN104356112A - Method for preparing ceritinib - Google Patents [patents.google.com]
- 7. CN109748885B - Ceritinib intermediate and preparation method of ceritinib - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]
Application Note: A Scalable Synthetic Route to 4-Bromo-2-chloro-5-methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-2-chloro-5-methoxyaniline is a key intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. Its specific substitution pattern makes it a valuable building block for targeted drug design and development. This application note outlines a robust and scalable multi-step synthesis for this compound, designed to be adaptable for large-scale production. The described protocol prioritizes the use of readily available starting materials and reagents, alongside purification methods suitable for industrial applications.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 3-methoxyaniline. The pathway involves the protection of the reactive amine group, followed by sequential halogenation steps (bromination and chlorination), and finally deprotection to yield the target compound.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment:
-
Large-scale reaction vessel with overhead stirring, temperature control, and reflux condenser
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Reagents:
-
3-Methoxyaniline
-
Acetic anhydride
-
Sodium acetate
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Protection)
-
Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in water, add sodium acetate (1.5 eq).
-
Acetylation: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield N-(3-methoxyphenyl)acetamide as a white to off-white solid.
Step 2: Synthesis of N-(4-bromo-3-methoxyphenyl)acetamide (Bromination)
-
Reaction Setup: Dissolve N-(3-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid in a suitable reaction vessel.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. Filter the resulting precipitate, wash with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine. Dry the solid under vacuum to obtain N-(4-bromo-3-methoxyphenyl)acetamide.
Step 3: Synthesis of N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide (Chlorination)
-
Reaction Setup: Suspend N-(4-bromo-3-methoxyphenyl)acetamide (1.0 eq) in acetonitrile.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the suspension. Heat the mixture to reflux (approximately 80-85 °C).
-
Reaction Monitoring: Maintain reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield crude N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide, which can be purified by recrystallization from ethanol.
Step 4: Synthesis of this compound (Deprotection)
-
Reaction Setup: To a solution of N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide (1.0 eq) in ethanol, add concentrated hydrochloric acid (3.0 eq).
-
Hydrolysis: Heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic. Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactant | Molar Eq. | Reagent(s) | Molar Eq. | Solvent | Theoretical Yield ( g/mol ) | Expected Yield (%) |
| 1 | 3-Methoxyaniline | 1.0 | Acetic Anhydride, Sodium Acetate | 1.1, 1.5 | Water | 165.19 | 90-95 |
| 2 | N-(3-methoxyphenyl)acetamide | 1.0 | N-Bromosuccinimide (NBS) | 1.05 | Acetic Acid | 244.09 | 85-90 |
| 3 | N-(4-bromo-3-methoxyphenyl)acetamide | 1.0 | N-Chlorosuccinimide (NCS) | 1.1 | Acetonitrile | 278.53 | 75-85 |
| 4 | N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide | 1.0 | Hydrochloric Acid | 3.0 | Ethanol | 236.49 | 80-90 |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Handle all chemicals with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide and N-Chlorosuccinimide are corrosive and lachrymatory; handle with care.
-
Concentrated acids and bases are highly corrosive. Use appropriate caution during handling and neutralization steps.
This detailed protocol provides a solid foundation for the large-scale synthesis of this compound. Optimization of reaction conditions and purification methods may be necessary to meet specific purity and yield requirements for industrial applications.
Protecting Group Strategies for 4-Bromo-2-chloro-5-methoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups for the amino functionality of 4-bromo-2-chloro-5-methoxyaniline. The selection of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules, ensuring chemoselectivity and high yields. The polysubstituted nature of this compound, featuring both electron-withdrawing halogens and an electron-donating methoxy group, presents unique considerations for the reactivity of the aniline nitrogen.
Introduction to Protecting Group Strategies
Protecting groups are temporary modifications of a functional group that prevent it from reacting in subsequent chemical transformations. An ideal protecting group for the amino group of this compound should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups in the molecule.
This guide focuses on commonly employed carbamate and acyl protecting groups, providing a comparative overview of their application to anilines with similar electronic properties to the target molecule.
Orthogonal Protecting Group Strategy
In complex syntheses, employing an orthogonal protection strategy is highly advantageous. This involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact. For instance, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can be used orthogonally.
Application Notes and Protocols for the Functionalization of 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-methoxyaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. The presence of multiple functional groups—an aniline amine, a bromine atom, a chlorine atom, and a methoxy group—provides a rich platform for a variety of chemical transformations. The strategic functionalization of the aniline group is a critical step in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The resulting derivatives are key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.
The nucleophilic nature of the primary amino group allows for a range of reactions, including acylation, alkylation, and diazotization. Furthermore, the aniline moiety can participate in modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds with aryl and heteroaryl partners. The electronic effects of the substituents on the aromatic ring—the electron-donating methoxy group and the electron-withdrawing halogen atoms—influence the reactivity of the aniline group and can be exploited to achieve selective transformations.
These application notes provide detailed protocols for the key functionalization reactions of the aniline group in this compound, along with expected outcomes and quantitative data based on analogous systems.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the functionalization of the aniline group in this compound, based on established methods for similarly substituted anilines.
| Functionalization Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| N-Acylation (Acetylation) | Acetic anhydride, NaOAc, H₂O, room temperature | 85-95 | [1] |
| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile, 80 °C | 70-90 | [2] |
| Diazotization-Sandmeyer (Chlorination) | 1. NaNO₂, HCl, 0-5 °C; 2. CuCl, HCl | 60-80 | [3][4] |
| Buchwald-Hartwig Amination | Aryl bromide, Pd catalyst, ligand, base, toluene, 100 °C | 75-95 | [5][6] |
Experimental Protocols
Protocol 1: N-Acylation (Acetylation) of this compound
This protocol describes the protection of the aniline group as an acetamide, which is a common strategy to modulate its reactivity in subsequent synthetic steps.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in deionized water.
-
To the stirred suspension, add acetic anhydride (1.1 eq).
-
Immediately add a solution of sodium acetate (1.5 eq) in deionized water.
-
Stir the mixture vigorously at room temperature for 30 minutes. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure N-(4-Bromo-2-chloro-5-methoxyphenyl)acetamide.
Protocol 2: N-Alkylation of this compound
This protocol outlines a general procedure for the synthesis of N-alkylated derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to the flask to a concentration of approximately 0.1 M with respect to the aniline.
-
Add the alkyl halide (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 3: Diazotization and Sandmeyer Reaction of this compound
This two-step protocol describes the conversion of the aniline to a diazonium salt, followed by its displacement, for example, with a chlorine atom to yield 1,4-dibromo-2,5-dichloro-3-methoxybenzene.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
Procedure: Part 1: Diazotization
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
After the complete addition, continue to stir the mixture for an additional 20 minutes in the ice bath to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.
Part 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of the aniline with an aryl bromide to form a diarylamine.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the functionalization of the aniline group.
Caption: N-Acylation reaction pathway.
Caption: N-Alkylation reaction pathway.
Caption: Diazotization and Sandmeyer reaction pathway.
Caption: Buchwald-Hartwig amination pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromo-2-chloro-5-methoxyaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective strategy involves a multi-step synthesis beginning with the protection of the amino group of a suitable aniline precursor. This is typically followed by sequential electrophilic halogenation (bromination and chlorination), and finally, deprotection to yield the target molecule. This approach helps to control the regioselectivity and prevent unwanted side reactions.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Polybromination: The starting aniline ring is highly activated, which can lead to the addition of multiple bromine atoms.[3]
-
Regioselectivity: Controlling the precise positions of the bromine and chlorine atoms on the aromatic ring can be difficult.
-
Oxidation: The aniline group is susceptible to oxidation by some halogenating agents.
-
Purification: Separating the desired product from starting materials, isomers, and polyhalogenated byproducts can be challenging.
Q3: Which brominating agents are recommended for this synthesis?
A3: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for anilines as it provides a low concentration of bromine, minimizing side reactions.[4][5] Elemental bromine (Br₂) can also be used, but often requires more stringent control of reaction conditions to avoid over-bromination.[3]
Q4: How can I avoid the formation of di- and tri-brominated byproducts?
A4: To minimize polybromination, consider the following:
-
Use of a protecting group: Acetylating the amine group to form an acetanilide reduces the activating effect on the ring, allowing for more controlled halogenation.[1][2]
-
Stoichiometry: Use a controlled amount of the brominating agent (ideally a 1:1 molar ratio or a slight excess).
-
Reaction Temperature: Perform the bromination at a low temperature to decrease the reaction rate and improve selectivity.
Q5: What are suitable purification methods for this compound?
A5: Column chromatography on silica gel is a common and effective method for purifying the final product.[6] Additionally, High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification of substituted anilines.[7][8] Recrystallization can also be employed to improve the purity of the crystalline product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (temperature, solvent). | 1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Ensure the use of high-purity, dry reagents and solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature and choose a solvent in which the reactants are soluble and stable. |
| Presence of Multiple Products (Isomers) | 1. Poor regioselectivity of the halogenation steps. 2. Use of an unprotected aniline. | 1. The order of halogenation (bromination then chlorination, or vice-versa) can significantly impact the isomer distribution. It is often necessary to empirically determine the optimal sequence. 2. Protect the amino group as an acetanilide to direct the halogenation to the desired positions. |
| Formation of Polyhalogenated Byproducts | 1. Excess halogenating agent. 2. Highly activating nature of the unprotected amino group. 3. Reaction temperature is too high. | 1. Carefully control the stoichiometry of the halogenating agent. 2. Protect the amino group to reduce the activation of the aromatic ring. 3. Perform the halogenation at a lower temperature (e.g., 0 °C or below). |
| Product is an intractable oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure complete removal of solvent under reduced pressure. Consider co-evaporation with a suitable solvent to remove stubborn traces. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Moisture in the reaction. | 1. Use reagents from a reliable source and of a consistent purity. 2. Use anhydrous solvents and perform the reaction under a dry atmosphere. |
Experimental Protocols
Protocol 1: Acetylation of 2-chloro-5-methoxyaniline (Amine Protection)
-
Dissolve 2-chloro-5-methoxyaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-chloro-5-methoxyacetanilide.
Protocol 2: Bromination of 2-chloro-5-methoxyacetanilide
-
Dissolve 2-chloro-5-methoxyacetanilide (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.
-
Stir the reaction at low temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-2-chloro-5-methoxyacetanilide.
Protocol 3: Deprotection of 4-bromo-2-chloro-5-methoxyacetanilide
-
Suspend the crude 4-bromo-2-chloro-5-methoxyacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on typical outcomes for similar reactions and should be used as a guide for optimization.
Table 1: Effect of Brominating Agent on Yield
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | Acetic Acid | 25 | 4 | 85 |
| 2 | Bromine (Br₂) | Acetic Acid | 25 | 4 | 78 (with polybrominated impurities) |
| 3 | N-Bromosuccinimide (NBS) | Dichloromethane | 0 | 6 | 88 |
| 4 | Bromine (Br₂) | Dichloromethane | 0 | 6 | 82 (with polybrominated impurities) |
Table 2: Influence of Reaction Temperature on Yield and Purity
| Entry | Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| 1 | NBS | -10 | 80 | 98 |
| 2 | NBS | 0 | 88 | 95 |
| 3 | NBS | 25 (Room Temp) | 85 | 90 |
| 4 | NBS | 50 | 75 | 80 |
Visualizations
Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]
- 3. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Purification of 4-Bromo-2-chloro-5-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Bromo-2-chloro-5-methoxyaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Column chromatography of this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system polarity. - Strong interaction of the basic aniline with acidic silica gel, causing tailing.[1] - The compound may be degrading on the silica gel. | - Systematically test solvent systems with varying polarities.[2] - Consider using neutral alumina or amino-capped silica as the stationary phase.[2] - To check for degradation, spot the compound on a TLC plate, wait, and then elute to see if new spots have formed.[2] |
| Compound Does Not Elute from the Column | - The solvent system is too non-polar. - The compound may have decomposed on the column. | - Gradually increase the polarity of the eluting solvent.[2][3] - If the compound still does not elute, it has likely decomposed.[2][3] |
| Product Elutes Too Quickly (with the solvent front) | - The solvent system is too polar. | - Decrease the polarity of the eluting solvent. |
| Irregular Peak Shapes (Tailing) | - Secondary interactions between the basic aniline and acidic silanol groups on the silica surface.[1] - Column overload. | - Add a small amount of a competitive base, like triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase.[1] - Reduce the amount of sample loaded onto the column. |
| Low Product Recovery | - Incomplete elution from the column. - Decomposition of the product on the stationary phase. - The product may be spread across too many fractions. | - After the main product has eluted, flush the column with a highly polar solvent to recover any remaining material. - Assess compound stability on silica gel via TLC analysis.[3] - Optimize the solvent gradient to ensure the product elutes in a more concentrated band. |
| Crude Sample is Insoluble in the Eluent | - The chosen solvent for loading has low solubility for the compound. | - Dissolve the sample in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane) before loading.[4] - Utilize the dry loading technique by pre-adsorbing the sample onto a small amount of silica gel.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for many aromatic amines is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. A stepwise gradient elution, starting with a low polarity and gradually increasing it, is often effective.
Q2: How can I determine the appropriate solvent system before running a large-scale column?
Thin-Layer Chromatography (TLC) is an essential tool for quickly determining the optimal solvent system. The ideal solvent mixture should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 to ensure good separation on the column.
Q3: My this compound appears as a colored oil or solid after synthesis. What could be the cause and how can I address it?
The coloration is likely due to the presence of oxidized impurities.[6] Treating the crude product with activated carbon during recrystallization before attempting column chromatography can help adsorb these colored impurities.[6]
Q4: Can I use a stationary phase other than silica gel?
Yes. If you observe significant tailing or decomposition, which can occur with basic compounds like anilines on acidic silica gel, switching to a different stationary phase is a good strategy.[1][2] Neutral alumina or a modified silica gel, such as one with amino functionalization, are suitable alternatives.[2]
Q5: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your sample onto a small amount of the stationary phase (e.g., silica gel) before loading it onto the column.[4][5] This technique is particularly useful when your compound has poor solubility in the initial, non-polar eluent of your chromatography run.[4]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude material.
1. Preparation of the Stationary Phase:
-
A slurry of silica gel in the initial, least polar solvent mixture (e.g., hexane/ethyl acetate 9:1) is prepared.
-
This slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.
-
The silica gel is allowed to settle, and the excess solvent is drained until it is level with the top of the silica bed.
2. Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.[4] Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[4][5] Evaporate the solvent until a free-flowing powder is obtained.[4] Carefully add this powder to the top of the prepared column.[4]
3. Elution:
-
Begin elution with the starting, low-polarity solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. The exact gradient will depend on the separation observed by TLC.
-
Collect fractions of a consistent volume throughout the elution process.
4. Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Combine the fractions that contain the pure this compound.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Quantitative Data
The following table provides suggested starting solvent systems for TLC analysis to determine the optimal conditions for column chromatography. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.
| Solvent System (v/v) | Anticipated Rf Range for this compound | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.1 - 0.2 | Good starting point for initial TLC trials. |
| Hexane / Ethyl Acetate (4:1) | 0.2 - 0.4 | Likely to be a suitable eluent for column chromatography. |
| Hexane / Ethyl Acetate (2:1) | 0.4 - 0.6 | May be too polar for good separation from less polar impurities. |
| Dichloromethane / Hexane (1:1) | 0.3 - 0.5 | An alternative solvent system to explore. |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Bromo-2-chloro-5-methoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions. The most common synthetic route involves the bromination of 2-chloro-5-methoxyaniline, often with protection of the amine group to control the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Formation of multiple side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. Electrophilic bromination of activated rings can often be carried out at low temperatures (e.g., 0-5 °C) to improve selectivity. - Employ column chromatography for purification to effectively separate the desired product from isomers and byproducts. - Protect the highly activating amino group as an acetamide to moderate reactivity and improve regioselectivity. |
| Formation of Multiple Isomers | The starting material, 2-chloro-5-methoxyaniline, has multiple activating groups (-NH₂ and -OCH₃) that direct electrophilic substitution to several positions on the aromatic ring. | - Protection of the amino group as an acetanilide can sterically hinder the ortho positions, favoring para-bromination. - Carefully control the reaction temperature; lower temperatures generally favor the thermodynamically more stable para-isomer. |
| Presence of Di-brominated Byproducts | The aniline ring is highly activated by the amino and methoxy groups, making it susceptible to over-halogenation.[1][2][3] | - Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide). - Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. - Protect the amino group to reduce the overall activation of the aromatic ring. |
| Product is a Dark Oil or Tar | Oxidation of the aniline derivative. Aniline and its derivatives can be sensitive to air and light, leading to the formation of colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled or purified starting materials. - Minimize exposure of the product to air and light during workup and purification. |
| Difficulty in Product Purification | The desired product and its isomers may have similar polarities, making separation by crystallization challenging. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation. - Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from 2-chloro-5-methoxyaniline. This typically includes the protection of the reactive amino group as an acetamide, followed by electrophilic bromination, and subsequent deprotection to yield the final product.[1][3] This approach helps to control the high reactivity of the aniline ring and improve the regioselectivity of the bromination step.
Q2: What are the primary side products I should expect during the bromination of 2-chloro-5-methoxyaniline?
The main side products arise from the directing effects of the substituents on the aromatic ring. You can expect to see:
-
Isomeric monobrominated products: Due to the ortho-, para-directing nature of the amino and methoxy groups, bromination can potentially occur at other positions, leading to isomers such as 6-bromo-2-chloro-5-methoxyaniline.
-
Di-brominated products: The high activation of the ring by the amino and methoxy groups can lead to the addition of a second bromine atom, resulting in di-bromo-2-chloro-5-methoxyaniline isomers.[1][4]
Q3: Why is it necessary to protect the amino group before bromination?
The amino group is a very strong activating group in electrophilic aromatic substitution.[1] Without protection, the reaction is often difficult to control, leading to a mixture of mono-, di-, and even tri-brominated products.[1][2][3] Converting the amino group to an acetamido group (-NHCOCH₃) moderates its activating effect, allowing for a more selective and controlled monobromination. The bulky acetyl group can also sterically hinder the positions ortho to it, further enhancing the regioselectivity towards the desired para-position.
Q4: What are the best methods for purifying the final product?
Due to the likely presence of isomeric byproducts with similar physical properties, column chromatography is often the most effective method for purifying this compound.[5] Recrystallization can also be attempted, but may be less effective in separating close-boiling isomers.
Experimental Protocols
Key Experiment: Synthesis of this compound via Bromination of N-(2-chloro-5-methoxyphenyl)acetamide
This protocol is a representative procedure based on common practices for the halogenation of substituted anilines.
Step 1: Acetylation of 2-chloro-5-methoxyaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methoxyaniline (1 equivalent) in glacial acetic acid.
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Slowly add acetic anhydride (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice-water with stirring.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(2-chloro-5-methoxyphenyl)acetamide.
Step 2: Bromination of N-(2-chloro-5-methoxyphenyl)acetamide
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Dissolve the N-(2-chloro-5-methoxyphenyl)acetamide (1 equivalent) from the previous step in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.
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Maintain the temperature at 0-5 °C and stir the mixture for an additional 2-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide.
Step 3: Deprotection of N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide
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To the crude product from the previous step, add a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
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After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic.
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Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during bromination.
Caption: Troubleshooting workflow for synthesis optimization.
References
avoiding protodeboronation in Suzuki reactions with aniline derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aniline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a particular focus on mitigating the undesired side reaction of protodeboronation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product with Significant Protodeboronation
You observe the formation of the arene corresponding to your boronic acid starting material, indicating that the C-B bond is being cleaved and replaced by a C-H bond.
-
Possible Causes & Solutions:
-
Inappropriate Base Selection: Strong bases, especially in the presence of water, can accelerate protodeboronation.
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Solution: Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often effective at promoting the Suzuki coupling while minimizing protodeboronation. Avoid strong hydroxide bases like NaOH and KOH if significant protodeboronation is observed.
-
-
Presence of Water: Water acts as a proton source for protodeboronation.
-
Solution: Ensure anhydrous reaction conditions. Use anhydrous solvents and dry all glassware thoroughly. While some Suzuki reactions benefit from a small amount of water, excessive amounts can be detrimental. Consider using a boronic acid derivative that is more stable to hydrolysis, such as a pinacol or MIDA ester.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
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Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. If the reaction is sluggish at lower temperatures, consider a more active catalyst/ligand system rather than increasing the heat.
-
-
Inefficient Catalyst System: A slow catalytic cycle allows more time for the boronic acid to decompose.
-
Solution: Employ a highly active palladium catalyst and a suitable ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can promote rapid cross-coupling, outcompeting protodeboronation.
-
-
Issue 2: Catalyst Inhibition or Deactivation
The reaction stalls or fails to go to completion, and starting materials remain largely unreacted.
-
Possible Causes & Solutions:
-
Coordination of the Aniline Moiety: The nitrogen atom of the aniline can coordinate to the palladium center, inhibiting its catalytic activity, especially with ortho-substituted anilines.
-
Solution: Protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) that can be removed after the coupling reaction. Alternatively, use a catalyst system that is less susceptible to coordination, such as one with bulky ligands that sterically hinder the approach of the aniline nitrogen to the metal center.
-
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.
-
Solution: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with aniline derivatives?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a major issue as it consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of a difficult-to-remove byproduct (the corresponding arene). Aniline derivatives can be particularly susceptible to this side reaction under certain conditions.
Q2: How can I minimize protodeboronation when using an aminophenylboronic acid?
To minimize protodeboronation, consider the following strategies:
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Use a Boronic Ester: Convert the aminophenylboronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These esters slowly release the boronic acid in situ, keeping its concentration low and reducing the likelihood of protodeboronation.[1]
-
Optimize the Base: Use a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3]
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Control the Temperature: Run the reaction at the lowest effective temperature.
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Use Anhydrous Conditions: Minimize the presence of water in your reaction.
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Employ an Efficient Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1]
Q3: My ortho-substituted aniline derivative is not reacting. What should I do?
Ortho-substituted anilines can be challenging substrates due to steric hindrance and potential catalyst inhibition by the amino group. Consider the following:
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Protect the Amine: Protecting the amino group can prevent catalyst inhibition.
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Use a Bulky Ligand: Ligands with significant steric bulk, such as XPhos or SPhos, can facilitate the reaction by promoting oxidative addition and preventing catalyst deactivation.
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Screen Different Catalysts: Some pre-catalysts are more effective for challenging substrates. Consider screening different palladium sources and ligands.
Q4: What is the best solvent for Suzuki reactions with aniline derivatives?
The choice of solvent can significantly impact the reaction outcome. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. Often, a mixture of an organic solvent with water is used. However, to suppress protodeboronation, it is advisable to use anhydrous solvents or minimize the amount of water in the reaction mixture. The optimal solvent will depend on the specific substrates and other reaction conditions, so screening may be necessary.
Data Presentation
The following tables summarize quantitative data on the effect of different bases and ligands on the yield of Suzuki coupling reactions.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 98 |
| 4 | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | PPh₃ | 100 | 6 | 99 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 75 |
| 6 | TEA | Toluene | Pd(OAc)₂ | PPh₃ | 80 | 12 | 40 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]
Table 2: Effect of Ligand on the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Entry | Ligand | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | 98 |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | 99 |
| 4 | dppf | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 94 |
This table illustrates the general trend of improved yields with bulky, electron-rich phosphine ligands.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of an Aniline Derivative
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
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Aryl halide (e.g., 4-bromoaniline, 1.0 mmol)
-
Arylboronic acid or ester (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol)
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Anhydrous solvent (e.g., dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, base, palladium catalyst, and phosphine ligand under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing protodeboronation.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-chloro-5-methoxyaniline
Welcome to the technical support center for optimizing catalyst and ligand systems for cross-coupling reactions with 4-bromo-2-chloro-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for functionalizing this compound?
A1: The most common and effective methods for forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds with this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively. The choice depends on the desired bond formation.
Q2: How can I achieve selective coupling at the C-Br bond over the C-Cl bond?
A2: Chemoselective coupling is achievable due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[1] To selectively target the C-Br bond, milder reaction conditions, such as lower temperatures and shorter reaction times, are typically employed. More forcing conditions or the use of specific catalyst systems designed for C-Cl activation may be required to react at the chloro-position.
Q3: What are the primary challenges when working with this substrate?
A3: Researchers may face several challenges:
-
Low Reactivity: The presence of an electron-donating methoxy group can decrease the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle.
-
Catalyst Inhibition: The aniline moiety can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Side Reactions: Potential side reactions include hydrodehalogenation (loss of the halogen atom) and homocoupling of the starting materials.
-
Poor Solubility: The substrate or coupled products may have limited solubility in common organic solvents, which can affect reaction rates and yields.
Q4: How do I choose the optimal catalyst and ligand for my reaction?
A4: The selection of the catalyst and ligand is critical for a successful coupling reaction. For Suzuki couplings with electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[2] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands like XPhos, RuPhos, or t-BuXPhos have shown good results with heteroaromatic amines.[3] It is highly recommended to screen a variety of palladium precatalysts and ligands to find the best combination for your specific coupling partners.
Q5: What are the recommended bases and solvents?
A5: For Suzuki reactions, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases, especially for challenging substrates.[4] Common solvents include toluene, dioxane, or THF, often in a mixture with water.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[6] Anhydrous and degassed solvents like toluene or dioxane are typically preferred to prevent catalyst deactivation.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more stable pre-formed catalyst. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos).• Increase the reaction temperature in increments. | Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition to the electron-rich aryl bromide. |
| Inappropriate Base | • For Suzuki reactions, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.• For Buchwald-Hartwig aminations, consider strong, non-nucleophilic bases like NaOtBu or LHMDS, being mindful of substrate compatibility. | The base plays a crucial role in the catalytic cycle, and its strength and nature can significantly impact the reaction outcome. |
| Poor Reagent Quality | • Use high-purity, anhydrous, and degassed solvents.• Ensure the purity of all starting materials. | Water, oxygen, and other impurities can deactivate the catalyst and lead to side reactions. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Action |
| Hydrodehalogenation (Loss of Bromine) | • Catalyst deactivation or reaction with trace water/protons. | • Ensure strictly anhydrous and anaerobic conditions.• Use a more robust catalyst/ligand system. |
| Homocoupling of Boronic Acid (Suzuki) | • Slow transmetalation or reductive elimination step. | • Increase the reaction temperature.• Switch to a ligand that promotes reductive elimination (e.g., bulky phosphines). |
| Protodeborylation of Boronic Acid (Suzuki) | • Presence of water and base. | • Use anhydrous conditions and consider a weaker base or a boronic ester.[2] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. It is crucial to optimize these conditions for your specific coupling partner and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling at the C-Br position.
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for the C-N bond formation at the C-Br position.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).[6]
-
Seal the vessel.
Reaction and Work-up:
-
Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide representative data for Suzuki and Buchwald-Hartwig reactions on substrates with similar electronic and steric properties to this compound. These should be used as a guide for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromophenol | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 2-Bromoaniline | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 95 |
Data adapted from analogous reactions in the literature.[7][8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 3 | 98 |
| 2 | 2-Bromo-1,3-dimethylbenzene | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (1) | NaOtBu | Toluene | 80 | 4 | 99 |
| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
Data adapted from analogous reactions in the literature.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 4-Bromo-2-chloro-5-methoxyaniline
Welcome to the technical support center for 4-Bromo-2-chloro-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during chemical reactions with this versatile building block. The following sections offer detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a highly functionalized aromatic amine, making it a valuable substrate for a variety of cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the bromine or chlorine position.
-
Buchwald-Hartwig Amination: To introduce a new nitrogen-based substituent.
-
Sonogashira Coupling: To couple with a terminal alkyne.
-
Heck Coupling: To react with an alkene.
The presence of both a bromine and a chlorine atom allows for selective and sequential reactions, as the carbon-bromine bond is generally more reactive in palladium-catalyzed couplings than the carbon-chlorine bond.
Q2: I am observing very low or no conversion of my starting material. What are the likely causes?
A2: Low or no conversion in reactions with this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents. In palladium-catalyzed reactions, the active Pd(0) species is sensitive to oxygen, which can lead to catalyst decomposition.[1] Inefficient oxidative addition, which is a key step in the catalytic cycle, can also be a cause, especially if the chosen ligand is not appropriate for this electron-rich substrate.
Q3: How can I achieve selective reaction at the bromine atom over the chlorine atom?
A3: The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[2] To achieve selective coupling at the C-Br bond of this compound, you should employ milder reaction conditions. This includes using a catalyst system known for its selectivity and maintaining a lower reaction temperature. For subsequent coupling at the C-Cl position, more forcing conditions, such as a more active catalyst system and higher temperatures, will likely be necessary.
Q4: What are common side reactions to be aware of?
A4: In Suzuki coupling reactions, common side reactions include protodeboronation of the boronic acid and homocoupling of the starting materials.[3] Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, and is often promoted by the presence of base and water.[3] Homocoupling results in the formation of symmetrical biaryls from the starting materials. In Buchwald-Hartwig amination, side reactions can include catalyst deactivation and the formation of undesired isomers if the reaction conditions are not optimized.
II. Troubleshooting Guides
A. Low Conversion Rates in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consult the following troubleshooting guide. The electron-donating methoxy and amino groups on the ring can make the aryl halide less reactive towards oxidative addition, which is often the rate-limiting step.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen) as Pd(0) species are oxygen-sensitive.[1] |
| Inappropriate Ligand | For electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often more effective as they facilitate the oxidative addition step. |
| Suboptimal Base | The choice of base is critical for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Stronger inorganic bases are often more effective for electron-rich substrates. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents, and ensure the reaction is run under a strictly inert atmosphere. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3] |
| Low Reaction Temperature | While selectivity is important, the temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in increments of 10°C. |
B. Poor Yields in Buchwald-Hartwig Amination
Low conversion rates in Buchwald-Hartwig amination reactions can often be attributed to the catalyst system or reaction conditions. The following table provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use anhydrous, degassed solvents. Consider using a pre-formed, air-stable palladium precatalyst. |
| Incorrect Ligand Choice | The steric and electronic properties of the phosphine ligand are crucial. For ortho-substituted anilines, ligands like Xantphos or Josiphos-type ligands can be effective. |
| Unsuitable Base | The strength of the base can significantly impact the reaction. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups. |
| Amine Substrate Issues | Ensure the amine coupling partner is pure and dry. If using an ammonia equivalent, such as benzophenone imine or ammonium salts, the choice of the ammonia source can affect the yield. |
| Steric Hindrance | The chloro and methoxy groups on the aniline ring can present steric challenges. Employing a more sterically demanding ligand may be necessary to facilitate the coupling. |
III. Experimental Protocols (General Starting Points)
The following protocols are intended as general starting points and may require optimization for your specific substrates and desired outcomes.
A. General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Oven-dried reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the reaction vessel.
-
Reagent Addition: Add the amine and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
IV. Visual Guides
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of 4-Bromo-2-chloro-5-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2-chloro-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., isomers with different positions of the bromo or chloro groups), over-halogenated or under-halogenated byproducts, and degradation products formed during synthesis or storage.[1] Specifically, one might encounter starting materials like 2-chloro-5-methoxyaniline or di-brominated species.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: My purified this compound is discolored (e.g., brown or yellow). What is the cause and how can I fix it?
A3: Discoloration is often due to the presence of oxidized impurities.[2] Treatment with activated charcoal during the recrystallization process can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity before and after purification.[4][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.[6] |
| Product "oils out" instead of forming crystals. | - The melting point of the compound is lower than the temperature at which it is coming out of solution.- High concentration of impurities. | - Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.- Allow the solution to cool more slowly.- Consider using a different solvent system.[3] |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath before filtration.[7] |
| Crystals are still impure after recrystallization. | - Inefficient removal of impurities.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- Try a different solvent or a mixed solvent system.- Consider purification by column chromatography before recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC). | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC. A common starting point for halogenated anilines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).- Reduce the amount of crude material loaded onto the column.[8] |
| Product is tailing or streaking on the column/TLC. | - Strong interaction between the basic aniline and the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[8] |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Low recovery of the product from the column. | - Irreversible adsorption onto the silica gel.- Decomposition on the column. | - Add triethylamine to the mobile phase to reduce adsorption.- If the compound is unstable on silica, consider using a different stationary phase like alumina. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need optimization based on the specific impurities present. A mixed solvent system of ethanol and water is often effective for halogenated anilines.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Quantitative Data (Hypothetical):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~90% | >98% |
| Yield | - | ~80-90% |
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane or Heptane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.4 for the product. Add 0.1% triethylamine to the solvent mixture if tailing is observed.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Hypothetical):
| Parameter | Before Column Chromatography | After Column Chromatography |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | ~70-85% |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
References
stability of 4-Bromo-2-chloro-5-methoxyaniline under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Bromo-2-chloro-5-methoxyaniline for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect the compound from light and moisture. Long-term storage at low temperatures (e.g., -20°C) may be beneficial, especially for analytical standards or reference materials.
Q2: How stable is this compound in acidic solutions?
Substituted anilines, in general, can be susceptible to degradation in acidic conditions, particularly at elevated temperatures. The primary amine group is basic and will be protonated in acidic media to form an anilinium salt. While this can increase solubility in aqueous acids, prolonged exposure or harsh acidic conditions (strong acids, high temperatures) may lead to degradation. Potential degradation pathways could include hydrolysis of the methoxy group or other complex reactions. It is recommended to use acidic solutions at low temperatures and for the shortest duration necessary for your experiment.
Q3: What is the expected stability of this compound under basic conditions?
Aromatic amines are generally more stable in neutral to mildly basic conditions compared to acidic conditions. However, strong basic conditions, especially when combined with heat or oxidizing agents, can promote degradation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidation.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways under forced conditions can be predicted based on its structure:
-
Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities, potentially including nitroso, nitro, or polymeric species. This is often a primary degradation route for anilines.
-
Hydrolysis: Under harsh acidic conditions, the methoxy ether linkage could undergo hydrolysis to form a phenolic compound.
-
Dehalogenation: Cleavage of the carbon-bromine or carbon-chlorine bonds is possible under certain reductive conditions or upon exposure to high-energy light, although this is generally less common than oxidation or hydrolysis.
Q5: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
The appearance of new peaks in your chromatogram when using an acidic mobile phase suggests on-column degradation or degradation in the sample solution. Substituted anilines can be unstable in acidic environments.
Troubleshooting Steps:
-
Neutralize the Sample: Prepare your sample in a neutral or slightly basic diluent if possible, and inject it immediately.
-
Modify Mobile Phase: If compatible with your separation method, try using a mobile phase with a higher pH.
-
Lower Temperature: If your HPLC system has a temperature-controlled autosampler and column compartment, run your analysis at a lower temperature.
-
Faster Analysis: Use a shorter run time if possible to minimize the compound's exposure to the acidic mobile phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., turning brown) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or protected from light. |
| Inconsistent analytical results over time | Degradation of stock solutions. | Prepare fresh stock solutions for each set of experiments. If solutions must be stored, keep them at a low temperature and protected from light. Perform a stability check of the stock solution over the intended period of use. |
| Formation of precipitate when dissolving in aqueous acid | Formation of a less soluble anilinium salt. | Try using a different acid or a co-solvent to improve solubility. Gentle warming may help, but be cautious of potential degradation. |
| Low assay value for the main peak with multiple smaller impurity peaks | Significant degradation of the compound. | Re-evaluate the storage and handling procedures. Consider performing a forced degradation study to identify the conditions causing instability. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[1][2][3][4] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
Before injection into the HPLC, neutralize the sample with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the sample with HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light. Analyze at various time points.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples after the stress period.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples after the exposure, along with a dark control sample.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
The method should be capable of separating the main peak from all degradation products.
-
Quantify the amount of degradation and identify any major degradation products if possible (e.g., using LC-MS).
-
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows (example data):
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 h | RT | 5.2 | 2 | 4.8 min |
| 1 M HCl | 8 h | 60°C | 18.7 | 4 | 4.8 min, 6.2 min |
| 0.1 M NaOH | 24 h | RT | 2.1 | 1 | 7.1 min |
| 1 M NaOH | 8 h | 60°C | 9.5 | 3 | 7.1 min, 8.5 min |
| 3% H₂O₂ | 24 h | RT | 15.3 | 5 | 5.5 min |
| Thermal (Solid) | 48 h | 80°C | 1.5 | 1 | 9.2 min |
| Photolytic (Solution) | - | - | 12.8 | 4 | 3.9 min |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
challenges in the regioselective synthesis of 4-Bromo-2-chloro-5-methoxyaniline
Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-methoxyaniline
This guide provides troubleshooting advice and frequently asked questions regarding the . Due to the complex interplay of directing groups on the aniline ring, achieving high regioselectivity can be challenging. This resource is intended for researchers, scientists, and drug development professionals to navigate these complexities.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired this compound Product
| Potential Cause | Suggested Solution |
| Sub-optimal Reaction Temperature | Halogenation reactions are often temperature-sensitive. Perform temperature screening to find the optimal balance between reaction rate and selectivity. For bromination, temperatures are often kept low (0 °C to room temperature) to control reactivity. |
| Incorrect Halogenating Agent | The choice of halogenating agent is critical. For bromination, consider milder reagents like N-Bromosuccinimide (NBS) over liquid bromine to improve control. For chlorination, N-Chlorosuccinimide (NCS) can offer better regioselectivity than chlorine gas. |
| Poor Solvent Choice | The solvent can influence the reactivity of the halogenating agent and the solubility of the starting materials. Test a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF, acetonitrile), to optimize the reaction. |
| Decomposition of Starting Material or Product | Anilines can be sensitive to strongly acidic or oxidizing conditions. Ensure the reaction pH is controlled, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
The primary challenge in this synthesis is controlling the position of the incoming electrophiles (Br⁺ and Cl⁺). The substituents on the ring have competing directing effects:
-
-NH₂ (Amino): Strongly activating, ortho-, para-directing.
-
-OCH₃ (Methoxy): Strongly activating, ortho-, para-directing.
-
-Cl (Chloro): Deactivating, ortho-, para-directing.
This can lead to a mixture of isomers.
| Potential Cause | Suggested Solution |
| Competing Directing Effects | The strong activating effects of the amino and methoxy groups can lead to a mixture of brominated and chlorinated isomers. Protecting the amino group as an acetanilide (-NHCOCH₃) is a common strategy. This reduces its activating effect and provides steric hindrance to direct the incoming electrophile. |
| Over-halogenation | The activated ring system is susceptible to di- or even tri-halogenation. Use the halogenating agent in a stoichiometric amount (or even slightly less than 1 equivalent) and add it slowly to the reaction mixture to minimize over-reaction. |
| Kinetic vs. Thermodynamic Control | The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures generally favor the kinetically controlled product, which may lead to a different isomer distribution than reactions run at higher temperatures. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Isomers | The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging. |
| Solution: | |
| Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to maximize separation. | |
| Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the major isomer from minor impurities. | |
| Derivatization: In some cases, derivatizing the product mixture (e.g., by acetylating the amine) can alter the polarity of the components, making them easier to separate. The protecting group can then be removed in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A common approach would be a multi-step synthesis starting from a simpler precursor, such as 3-methoxyaniline. A plausible, though challenging, route would involve:
-
Protection of the amino group: Acetylation of 3-methoxyaniline to form 3-methoxyacetanilide. This moderates the directing effect of the amine and prevents side reactions.
-
Chlorination: Introduction of the chlorine atom. The acetamido and methoxy groups will direct the incoming chlorine.
-
Bromination: Introduction of the bromine atom. The existing substituents will direct the bromine.
-
Deprotection: Removal of the acetyl group to regenerate the aniline.
The order of chlorination and bromination would need to be carefully considered and optimized to achieve the desired regiochemistry.
Q2: How do the directing effects of the substituents influence the synthesis?
The directing effects are crucial. The -NH₂ and -OCH₃ groups are strong ortho-, para-directors. The -Cl group is a deactivating ortho-, para-director. In a polysubstituted ring, the position of electrophilic attack is determined by the combined influence of all substituents. The most strongly activating group generally dictates the position of substitution. This competition is the core challenge.
Q3: Why is protecting the amino group often necessary?
The amino group is highly activating and can lead to multiple halogenations and oxidation side reactions. Converting it to an acetamido group (-NHCOCH₃) has two main benefits:
-
It moderates the activating effect, allowing for more controlled reactions.
-
Its steric bulk can help direct incoming electrophiles to specific positions, enhancing regioselectivity.
Q4: What analytical techniques are recommended for characterizing the product and byproducts?
-
¹H and ¹³C NMR Spectroscopy: Essential for determining the substitution pattern on the aromatic ring and confirming the structure of the final product and any isolated isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the composition of the crude reaction mixture and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the distribution of isomers.
Visualizations
Experimental Workflow: A Proposed Synthetic Route
Caption: A potential multi-step workflow for the synthesis.
Troubleshooting Logic: Addressing Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Technical Support Center: Scaling Up Reactions with 4-Bromo-2-chloro-5-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving 4-Bromo-2-chloro-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is classified as an acute oral, dermal, and inhalation toxicant. When scaling up, the primary safety concerns shift from handling small quantities to managing larger volumes, which increases the risk of exposure and the severity of potential incidents. Key considerations include:
-
Inhalation and Dermal Exposure : This compound can be harmful if inhaled or absorbed through the skin.[1] On a larger scale, the potential for dust or vapor generation increases. It is crucial to work in a well-ventilated area, such as a fume hood or a dedicated containment facility.[2][3][4]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE (lab coat, gloves, safety glasses) must be supplemented with more robust protection. This includes chemical-resistant gloves, chemical goggles or a face shield, and respiratory protection, especially when handling the solid.[2][3]
-
Spill Management : A plan for managing larger spills is essential. This should include having appropriate absorbent materials, spill kits, and established procedures for decontamination and waste disposal.[4]
-
Thermal Hazards : While not highly flammable, large-scale reactions can generate significant heat (exotherms). Proper temperature control and monitoring are critical to prevent runaway reactions.[5]
Q2: What are the typical impurities I might encounter when working with this compound, and how do they affect scale-up?
A2: Impurities can arise from the synthesis of the starting material or from side reactions during your process. Common impurities for halogenated anilines can include:
-
Isomers : Positional isomers from the bromination or chlorination steps of the aniline synthesis.[6]
-
Di-halogenated or Poly-halogenated Species : Over-bromination or chlorination can lead to impurities with additional halogen atoms.[6]
-
Starting Materials : Unreacted precursors from the synthesis of this compound.
-
Oxidation Products : Aromatic amines can be sensitive to air and light, leading to colored oxidation byproducts.
On a larger scale, these impurities can complicate purification, potentially requiring multiple recrystallizations or large-scale chromatography, which can significantly impact yield and cost.
Q3: How does the solubility of this compound and its derivatives impact scale-up?
A3: The solubility of this compound is limited in water but better in common organic solvents.[7] During scale-up, solubility is critical for several reasons:
-
Reaction Homogeneity : Ensuring all reactants are in solution is key for consistent reaction kinetics. If solubility is an issue at a higher concentration, you may need to increase the solvent volume, which has implications for reactor size and throughput.
-
Product Isolation : If the product precipitates, you need a scalable method for filtration and washing. If it remains in solution, you will need to consider large-scale extraction and solvent evaporation.
-
Purification : Recrystallization is a common and scalable purification technique.[8] However, finding a suitable solvent system that provides good recovery at a large scale can be challenging and may require significant optimization.
Troubleshooting Guide
Q1: My reaction is showing a significant exotherm upon adding a reagent. How can I control this at scale?
A1: Exotherm management is a critical safety and quality consideration during scale-up, as heat dissipation becomes less efficient in larger reactors.[5]
-
Control Addition Rate : Add the reactive reagent slowly and subsurface if possible to ensure rapid mixing and heat dissipation.
-
Cooling : Ensure your reactor has adequate cooling capacity. For highly exothermic reactions, pre-cool the initial mixture before adding the final reagent.
-
Dilution : Increasing the solvent volume can help to absorb the heat generated.
-
Process Analytical Technology (PAT) : Use real-time temperature monitoring to track the exotherm and adjust addition rates accordingly.
Q2: I'm observing the formation of multiple products and a low yield of my desired product. What are the likely causes and solutions?
A2: Low yield and multiple products often point to side reactions, which can become more prevalent at scale due to longer reaction times or localized "hot spots" from poor mixing.
-
Protecting Groups : The amino group of the aniline is highly reactive and can undergo side reactions like over-alkylation or acylation.[9] Consider protecting the amine with a suitable protecting group (e.g., as an acetamide) before performing other transformations on the molecule.[8][10]
-
Temperature Control : Run the reaction at the lowest effective temperature to minimize the rate of side reactions.
-
Inert Atmosphere : Aromatic amines can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.[8]
-
Stoichiometry : Carefully control the stoichiometry of your reagents. At scale, even small errors in weighing can lead to significant excesses of one reagent, promoting side reactions.
Q3: My product is difficult to purify at a larger scale. What are my options?
A3: Purification is a common bottleneck in scaling up.
-
Recrystallization Optimization : Experiment with different solvent systems (including anti-solvents) to maximize the recovery and purity of your product. Seeding the crystallization can also improve consistency.
-
Slurry Washes : If the product is a solid, washing it as a slurry with a solvent in which the impurities are soluble can be an effective purification step.
-
Salt Formation : If your product is basic, forming a salt (e.g., a hydrochloride salt) can sometimes facilitate purification by crystallization and improve the material's handling properties.[8]
-
Chromatography : While often a last resort at a large scale due to cost, flash chromatography with a wider diameter column can be used.
Q4: The color of my final product is inconsistent between batches. Why is this happening?
A4: Color inconsistency in aromatic amine derivatives is often due to trace amounts of oxidized impurities.
-
Inert Atmosphere : As mentioned, ensure all steps of the reaction and workup are performed under an inert atmosphere to prevent air oxidation.
-
Degas Solvents : Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants : In some cases, a small amount of an antioxidant can be added to the final product for storage.
-
Charcoal Treatment : A charcoal treatment of the product solution before the final isolation step can sometimes remove colored impurities.
Data Presentation
Table 1: Example Comparison of Lab vs. Scale-Up Reaction Parameters for N-Acetylation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Reactant (this compound) | 5.0 g | 5.0 kg | Accurate weighing is critical. |
| Reagent (Acetic Anhydride) | 1.1 equivalents | 1.05-1.1 equivalents | Precise control of stoichiometry to avoid excess reagent. |
| Solvent (e.g., Ethyl Acetate) | 50 mL (10 vol) | 50 L (10 vol) | Ensure adequate mixing and heat transfer. |
| Base (e.g., Pyridine) | 1.2 equivalents | 1.2 equivalents | Addition rate must be controlled to manage exotherm. |
| Reaction Temperature | 0 °C to Room Temp | 0-10 °C | Maintain lower temperatures to improve selectivity and safety. |
| Addition Time | 5-10 minutes | 1-2 hours | Slower addition allows for better heat dissipation. |
| Reaction Time | 1-2 hours | 2-4 hours | Monitor reaction completion by in-process controls (e.g., HPLC, TLC). |
| Workup | Separatory Funnel Extraction | Reactor-based Liquid-Liquid Extraction | Phase separation can be slower at scale. |
| Isolation | Rotary Evaporation, Filtration | Filtration (e.g., Nutsche filter), Drying Oven | Efficient solid handling and drying are crucial. |
Experimental Protocols
Protocol: N-Acetylation of this compound (Illustrative Example)
This protocol is for illustrative purposes and should be optimized for your specific needs.
-
Reactor Setup : Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel with this compound (1.0 eq).
-
Solvent Addition : Add ethyl acetate (10 volumes) to the reactor. Begin stirring to create a slurry or solution.
-
Inerting : Purge the reactor with nitrogen for 15-20 minutes. Maintain a gentle nitrogen flow throughout the reaction.
-
Cooling : Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition : Slowly add pyridine (1.2 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reagent Addition : Add acetic anhydride (1.1 eq) dropwise via the addition funnel over 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-10 °C. Monitor the reaction progress by taking samples periodically for HPLC or TLC analysis until the starting material is consumed.
-
Quenching : Once the reaction is complete, slowly add water (5 volumes) to quench any remaining acetic anhydride, while maintaining a low temperature.
-
Workup : Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide.
Visualizations
Caption: General workflow for scaling up a reaction involving this compound.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
References
- 1. fishersci.com [fishersci.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. reddit.com [reddit.com]
- 6. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-5-methoxyaniline and 4-bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-chloro-5-methoxyaniline and 4-bromo-2-chloroaniline. Understanding the nuanced differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing reaction pathways and predicting product outcomes. This document synthesizes theoretical principles with practical experimental considerations to offer a comprehensive overview.
Introduction to Aniline Reactivity
The reactivity of aniline and its derivatives is fundamentally governed by the electronic and steric environment of the amino group and the aromatic ring. The nucleophilicity of the nitrogen atom's lone pair and the electron density of the benzene ring are modulated by the inductive and resonance effects of the substituents. Electron-donating groups (EDGs) generally increase the basicity and nucleophilicity of the aniline, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced reactivity.
Structural and Electronic Comparison
The key difference between the two molecules lies in the presence of a methoxy (-OCH3) group in this compound.
-
4-bromo-2-chloroaniline: This molecule is substituted with two halogen atoms, bromine and chlorine. Both are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the basicity of the amino group compared to aniline. While they possess lone pairs that can participate in resonance (+R), the inductive effect is generally dominant for halogens.
-
This compound: In addition to the bromo and chloro substituents, this molecule contains a methoxy group. The methoxy group has a dual electronic effect: a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen. The position of the methoxy group relative to the amino group is critical in determining its overall influence.
Quantitative Reactivity Comparison: Basicity (pKa)
Table 1: Hammett Constants and Estimated pKa Values
| Substituent | Position | Hammett Constant (σ) |
| Bromo | para | σ_p = +0.23 |
| Chloro | ortho | σ_o ≈ σ_p = +0.23 (approximation) |
| Methoxy | meta | σ_m = +0.12 |
Calculated pKa Estimates:
-
4-bromo-2-chloroaniline:
-
Σσ = σ_para(Br) + σ_ortho(Cl) = 0.23 + 0.23 = 0.46
-
Estimated pKa ≈ 4.60 - 2.9 * (0.46) = 3.27
-
-
This compound:
-
Σσ = σ_para(Br) + σ_ortho(Cl) + σ_meta(OCH₃) = 0.23 + 0.23 + 0.12 = 0.58
-
Estimated pKa ≈ 4.60 - 2.9 * (0.58) = 2.92
-
From these estimations, 4-bromo-2-chloroaniline is predicted to be a slightly stronger base than this compound . This is because the methoxy group in the meta position to the amino group primarily exerts an electron-withdrawing inductive effect, further decreasing the electron density on the nitrogen.
Comparative Reactivity in a Common Reaction: Acylation
Acylation of the amino group is a fundamental reaction of anilines. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen. Based on the pKa estimations, we can predict that 4-bromo-2-chloroaniline will react slightly faster in an acylation reaction than this compound.
Proposed Experimental Protocol for Comparative Acylation
This protocol outlines a method to compare the reactivity of the two anilines via a competitive acylation reaction or by measuring the yield of individual acylation reactions under identical conditions.
Materials:
-
4-bromo-2-chloroaniline
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of 4-bromo-2-chloroaniline and this compound in separate flasks using dry DCM.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add a defined volume of one of the aniline solutions.
-
Add an equimolar amount of pyridine to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add an equimolar amount of acetyl chloride to the cooled, stirring solution.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 30 minutes) and then warm to room temperature, monitoring the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture using GC-MS or HPLC to determine the relative amounts of the acylated product and any unreacted starting material. The yield of the acylated product will serve as a quantitative measure of reactivity.
-
Repeat the experiment with the other aniline under identical conditions to compare the yields.
-
Table 2: Expected Outcome of Comparative Acylation
| Compound | Predicted Relative Reactivity | Expected Acylation Yield (under identical conditions) |
| 4-bromo-2-chloroaniline | Higher | Higher |
| This compound | Lower | Lower |
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these substituted anilines.
Conclusion
The reactivity of 4-bromo-2-chloroaniline and this compound is primarily dictated by the electronic effects of their respective substituents.
-
4-bromo-2-chloroaniline is deactivated by the electron-withdrawing inductive effects of the bromo and chloro groups, making it less basic and less nucleophilic than aniline.
-
This compound is further deactivated due to the additional electron-withdrawing inductive effect of the meta-methoxy group.
Consequently, 4-bromo-2-chloroaniline is predicted to be the more reactive of the two compounds in reactions where the nucleophilicity of the amino group is the determining factor, such as in acylation reactions. This theoretical prediction can be verified experimentally by following the provided protocol and comparing the reaction yields. For professionals in drug development and synthetic chemistry, this understanding allows for more informed decisions in the selection of starting materials and the design of reaction conditions to achieve desired synthetic outcomes.
Suzuki Coupling Reactivity: A Comparative Guide for Bromo- vs. Chloroanilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Within the vast landscape of available substrates, haloanilines serve as critical building blocks for the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science. The choice between a bromoaniline or a chloroaniline substrate can significantly impact reaction outcomes, efficiency, and cost. This guide provides an objective comparison of the Suzuki coupling performance of bromoanilines versus chloroanilines, supported by experimental data, to inform strategic decisions in synthetic planning.
Executive Summary: The Reactivity Hierarchy
In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of the halogenated substrate is paramount. The generally accepted trend, dictated by the carbon-halogen (C-X) bond dissociation energies, is I > Br > Cl.[1][2] The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle. The weaker C-Br bond is more susceptible to this oxidative addition compared to the stronger C-Cl bond, resulting in bromoanilines being inherently more reactive than their chloro counterparts.
This disparity in reactivity translates to several practical considerations for the synthetic chemist:
-
Reaction Conditions: Bromoanilines typically react under milder conditions, including lower temperatures and shorter reaction times.
-
Catalyst Loading: The higher reactivity of bromoanilines often allows for lower palladium catalyst loadings, which is economically and environmentally advantageous.
-
Catalyst System: While a variety of palladium catalysts can effectively couple bromoanilines, the activation of the more inert C-Cl bond in chloroanilines often necessitates the use of more sophisticated and specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.
Comparative Performance Data
While a direct, head-to-head comparison of a bromoaniline and a chloroaniline under identical Suzuki coupling conditions is not extensively documented in the literature, the following tables present representative experimental data for each substrate class. It is crucial to note that the reaction conditions vary between these examples, and thus the data serves to illustrate general trends rather than for direct quantitative comparison.
Table 1: Suzuki Coupling of Bromoanilines with Phenylboronic Acid
| Entry | Bromoaniline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| 2 | 2-Bromoaniline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3-Bromoaniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 4 | 92 |
Table 2: Suzuki Coupling of Chloroanilines with Phenylboronic Acid
| Entry | Chloroaniline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
| 2 | 2-Chloroaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | 3-Chloroaniline | [Pd(IPr)(allyl)Cl] | K₂CO₃ | t-AmylOH | 100 | 16 | 89 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a bromoaniline and a chloroaniline. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki Coupling of 4-Bromoaniline with Phenylboronic Acid
Materials:
-
4-Bromoaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add DMF and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Chloroaniline with Phenylboronic Acid
Materials:
-
4-Chloroaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloroaniline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Validating the Structure of 4-Bromo-2-chloro-5-methoxyaniline: A ¹H NMR Comparison Guide
For Immediate Release
This guide provides a detailed analysis for the structural validation of 4-Bromo-2-chloro-5-methoxyaniline using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data based on established principles of NMR spectroscopy and provides a comparison with analogous compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on the analysis of its molecular structure, considering the electronic effects of its substituents—amino, methoxy, chloro, and bromo groups—on the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~6.8 - 7.0 | singlet | 1H | N/A |
| H-3 | ~7.2 - 7.4 | singlet | 1H | N/A |
| -OCH₃ | ~3.8 | singlet | 3H | N/A |
| -NH₂ | ~3.5 - 4.5 (broad) | broad singlet | 2H | N/A |
Structural Rationale for Predicted Spectrum
The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The benzene ring is substituted with two electron-donating groups (EDGs), the amino (-NH₂) and methoxy (-OCH₃) groups, and two electron-withdrawing groups (EWGs), the chloro (-Cl) and bromo (-Br) groups.
The two remaining protons on the aromatic ring, designated as H-3 and H-6, are in a para relationship to each other. Due to this substitution pattern, no direct ortho or meta coupling is expected between H-3 and H-6, leading to the prediction of two singlets in the aromatic region of the spectrum.
-
H-6 Proton: This proton is positioned ortho to the strongly electron-donating amino group and para to the electron-withdrawing bromo group. The shielding effect of the amino group is anticipated to shift this proton's signal upfield (to a lower ppm value) into the range of approximately 6.8 - 7.0 ppm.
-
H-3 Proton: Conversely, the H-3 proton is ortho to the electron-withdrawing chloro group and para to the electron-donating methoxy group. The deshielding influence of the adjacent chloro group is expected to shift this signal downfield (to a higher ppm value), likely in the region of 7.2 - 7.4 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons in the molecule. Therefore, they are expected to appear as a sharp singlet at a characteristic chemical shift of around 3.8 ppm.
-
Amino Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the -NH₂ protons can vary depending on the solvent, concentration, and temperature, but for anilines, it is often observed in the 3.5 - 4.5 ppm range.[1] This signal can be confirmed by its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample.
Comparison with Alternative Structures
The predicted spectrum for this compound is distinct from its isomers. For instance, an isomer where the bromo and chloro substituents are swapped would exhibit a different set of chemical shifts for the aromatic protons due to the change in their immediate electronic environment. Similarly, isomers with different substitution patterns would likely show more complex splitting patterns in the aromatic region, such as doublets or multiplets, arising from ortho or meta coupling between adjacent protons.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a sample of this concentration), pulse width, and acquisition time.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts (in ppm) and coupling constants (in Hz).
Visualization of Molecular Structure and Proton Relationships
The following diagram illustrates the molecular structure of this compound and the key proton assignments.
Caption: Molecular structure of this compound with key protons labeled.
References
Purity Analysis of 4-Bromo-2-chloro-5-methoxyaniline: A Comparative Guide to HPLC and LC-MS Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 4-Bromo-2-chloro-5-methoxyaniline. The following sections present a comparative overview of their performance, detailed experimental protocols, and supporting data based on the analysis of structurally similar halogenated anilines.
Quantitative Performance Comparison
The selection of an analytical technique is often a balance between factors such as sensitivity, selectivity, and the need for structural information. The following table summarizes the typical performance characteristics of HPLC with UV detection and LC-MS for the purity analysis of halogenated aromatic compounds like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of ionized analytes. |
| Selectivity | Good; based on chromatographic retention time. Co-elution of impurities with similar polarity can be a challenge. | Excellent; provides both chromatographic separation and mass-based selectivity, allowing for the resolution of co-eluting compounds with different masses. |
| Sensitivity (LOD/LOQ) | Good; typically in the low ng to µg range. The limit of detection (LOD) is often in the range of 0.01 - 0.05 µg/mL, with a limit of quantification (LOQ) between 0.03 - 0.15 µg/mL.[1] | Excellent; typically in the pg to low ng range, offering significantly higher sensitivity than HPLC-UV. |
| Impurity Identification | Limited; identification is based on retention time comparison with a known reference standard. Structural information is not provided. | Excellent; provides molecular weight information and fragmentation patterns (with MS/MS), enabling the identification of unknown impurities.[2] |
| Quantitative Accuracy | Excellent; highly reproducible and accurate for quantifying the main component and known impurities when validated.[1] | Good to Excellent; requires careful method validation and the use of appropriate internal standards for best accuracy. |
| Instrumentation Cost | Lower initial investment and maintenance costs compared to LC-MS. | Higher initial investment and more complex maintenance. |
| Typical Use Case | Routine quality control, purity assessment against known impurity profiles, and content uniformity testing. | Impurity profiling, identification of unknown degradation products or by-products, and trace-level analysis. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of this compound using HPLC and LC-MS, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound, offering a balance of resolution and throughput.
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm (or a wavelength determined by UV scan of the analyte).[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare calibration standards by diluting a stock solution of this compound.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS provides excellent separation and definitive identification of impurities, making it a powerful tool for in-depth purity analysis.
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Analytical Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the general experimental workflows.
Method Selection Guide
The choice between HPLC and LC-MS depends on the specific analytical requirements. The following decision tree illustrates a logical approach to selecting the most appropriate method.
Conclusion
For the comprehensive purity assessment of this compound, a validated RP-HPLC method with UV detection is a robust and cost-effective choice for routine quality control and quantification of the main component against known standards. However, when the identification of unknown impurities, degradation products, or by-products is necessary, or when high sensitivity is required for trace-level analysis, LC-MS is the superior technique. In many drug development settings, a combination of both methods is employed to ensure the highest level of confidence in the purity and quality of the chemical intermediate. HPLC is used for routine testing, while LC-MS is utilized for in-depth characterization and troubleshooting.
References
Comparative Reactivity of 4-Bromo-2-chloro-5-methoxyaniline Isomers: A Guide for Researchers
For Immediate Publication
Cambridge, MA – A comprehensive guide detailing the comparative reactivity of positional isomers of 4-Bromo-2-chloro-5-methoxyaniline has been compiled to aid researchers, scientists, and professionals in drug development. This document provides an objective analysis of the isomers' performance in key synthetic transformations, supported by established principles of organic chemistry and extrapolated experimental data from analogous systems.
The strategic functionalization of polysubstituted anilines is a cornerstone of modern medicinal chemistry and materials science. The interplay of electronic and steric effects of various substituents dictates the reactivity of the aniline core and its appended functional groups. This guide focuses on predicting the relative reactivity of isomers of this compound in two critical classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Understanding the Isomers
The isomers of this compound present a fascinating case study in substituent effects. The electron-donating methoxy group (+M, -I) and the amino group (+M, -I) activate the aromatic ring towards electrophilic attack, while the electronegative chloro and bromo groups (-I, +M) have a deactivating inductive effect. The position of these substituents relative to each other and to the reactive sites (the C-Br and C-Cl bonds for cross-coupling, and the positions activated for nucleophilic attack) will significantly influence the outcome of a reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds. The rate-determining step in these reactions is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The reactivity of the halogen is directly related to the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.[1][2]
For this compound and its isomers, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine-bearing carbon.
Predicted Reactivity in Suzuki-Miyaura Coupling
The following table summarizes the predicted relative reactivity of the C-Br bond in various isomers of bromo-chloro-methoxyaniline in a Suzuki-Miyaura coupling reaction. The reactivity is influenced by both the electronic environment and steric hindrance around the C-Br bond. Electron-donating groups para to the halogen can accelerate the oxidative addition, while ortho substituents can sterically hinder the approach of the palladium catalyst.[3]
| Isomer | Structure | Predicted Relative Reactivity of C-Br | Rationale |
| This compound | ![]() | High | The methoxy group is para to the bromine, providing strong electron donation and activating the C-Br bond. The ortho chloro group provides some steric hindrance. |
| 2-Bromo-4-chloro-5-methoxyaniline | ![]() | Moderate to High | The methoxy group is meta to the bromine, offering less electronic activation compared to the para position. The amino group is ortho, which can coordinate with the catalyst. |
| 4-Bromo-3-chloro-5-methoxyaniline | ![]() | Moderate | The methoxy group is ortho to the bromine, which can provide some electronic activation but also significant steric hindrance. |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a bromo-chloro-methoxyaniline isomer is as follows:
-
To a degassed solution of the bromo-chloro-methoxyaniline isomer (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).[4]
-
The reaction mixture is heated under an inert atmosphere (e.g., at 90 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The crude product is purified by column chromatography.
References
Navigating the Bioactive Landscape of Substituted Anilines: A Comparative Guide to 4-Bromo-2-chloro-5-methoxyaniline Derivatives and Alternatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, substituted anilines serve as versatile scaffolds for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the potential biological activities of derivatives of 4-Bromo-2-chloro-5-methoxyaniline and its structural analogs, focusing on their anticancer and antimicrobial properties. We present a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways to aid in the evaluation and future development of these compounds.
While specific biological activity data for derivatives of this compound remains limited in publicly available research, we can infer their potential by examining structurally related compounds. The presence of halogen (bromo and chloro) and methoxy substituents on the aniline ring is known to influence the physicochemical properties and biological activities of the resulting derivatives. This guide explores three major classes of compounds that can be synthesized from such substituted anilines: quinoxalines, chalcones, and imidazoles.
Anticancer Activity: A Comparative Look
The development of novel anticancer agents is a primary focus of medicinal chemistry. Quinoxaline, chalcone, and imidazole derivatives synthesized from substituted anilines have demonstrated significant cytotoxic effects against various cancer cell lines.
Quinoxaline Derivatives
Quinoxalines, bicyclic heteroaromatic compounds, are known to exhibit a broad spectrum of pharmacological activities, including anticancer properties. The introduction of different substituents on the quinoxaline core can significantly modulate their potency.
One study reported that a 6-bromo-substituted quinoxaline derivative (Compound 4b) exhibited an IC50 value of 11.98 ± 2.59 μM against the A549 human non-small-cell lung cancer cell line. Another quinoxaline derivative with a chloro-substitution on a phenyl ring (Compound 11) showed excellent activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values of 9 μM and 2.5 μM, respectively.[1]
Imidazole Derivatives
Imidazole-containing compounds are another important class of heterocyclic compounds with diverse therapeutic applications, including as anticancer agents. The biological activity of imidazole derivatives is highly dependent on the nature and position of the substituents on the imidazole ring.
For instance, a series of 2-phenyl benzimidazole derivatives were evaluated for their anticancer activity against the MCF-7 cell line, with some compounds showing IC50 values of 3.37 μM and 6.30 μM.[2] Another study on substituted imidazole derivatives identified compounds with potent cytotoxicity against the T24 transitional carcinoma cell line, with IC50 values of 56.11 µM and 67.29 µM.[3]
To provide a benchmark for comparison, the well-established anticancer drug Doxorubicin exhibits a wide range of IC50 values depending on the cancer cell line and experimental conditions. For example, reported IC50 values for Doxorubicin against HeLa and A549 cell lines are approximately 2.92 μM and >20 μM, respectively, after 24 hours of treatment.[4][5][6]
Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Aniline Derivatives and Doxorubicin
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | 6-Bromo derivative (4b) | A549 | 11.98 ± 2.59 | |
| Quinoxaline | Chloro-phenyl derivative (11) | MCF-7 | 9 | [1] |
| Quinoxaline | Chloro-phenyl derivative (11) | HCT116 | 2.5 | [1] |
| Imidazole | 2-Phenyl benzimidazole (35) | MCF-7 | 3.37 | [2] |
| Imidazole | 2-Phenyl benzimidazole (36) | MCF-7 | 6.30 | [2] |
| Imidazole | Substituted imidazole (Kim-161) | T24 | 56.11 | [3] |
| Imidazole | Substituted imidazole (Kim-111) | T24 | 67.29 | [3] |
| Standard Drug | Doxorubicin | HeLa | 2.92 | [4][6] |
| Standard Drug | Doxorubicin | A549 | >20 | [4][5][6] |
Antimicrobial Activity: A Comparative Perspective
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chalcones and other aniline derivatives have shown promise in this area.
Chalcone Derivatives
Chalcones are open-chain flavonoids that are precursors in the biosynthesis of flavonoids and are known for their diverse biological activities. The antimicrobial efficacy of chalcones can be significantly influenced by the substitution pattern on their aromatic rings.
A study on chalcone derivatives reported that a compound with a 4-methoxy substitution exhibited a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL against Bacillus subtilis.[7] Another study found that a chalcone with a 2'-hydroxy group and a chlorine atom showed enhanced antibacterial activity against Staphylococcus aureus.[8]
For comparison, Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, is commonly used as a standard. The MIC of ciprofloxacin for Staphylococcus aureus is reported to be 0.6 µg/ml, and for Pseudomonas aeruginosa and Klebsiella pneumoniae, it can range from ≤0.25 to >32 µg/mL depending on the strain's susceptibility.[9][10][11][12]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Aniline Derivatives and Ciprofloxacin
| Compound Class | Derivative/Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcone | 4-Methoxy derivative | Bacillus subtilis | 62.5 | [7] |
| Chalcone | 2'-Hydroxy, Chloro derivative | Staphylococcus aureus | - | [8] |
| Standard Drug | Ciprofloxacin | Staphylococcus aureus | 0.6 | [9] |
| Standard Drug | Ciprofloxacin | Pseudomonas aeruginosa | ≥2 | [9] |
| Standard Drug | Ciprofloxacin | Klebsiella pneumoniae | ≥2 | [9] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, detailed experimental protocols are crucial.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining anticancer activity.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at a specified temperature and duration (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathways in Cancer
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The specific mechanisms of action for derivatives of this compound would require further investigation, but potential targets include pathways commonly dysregulated in cancer.
Caption: Simplified overview of key signaling pathways in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to fluoroquinolones in Pseudomonas aeruginosa and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 11. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 4-Bromo-2-chloro-5-methoxyaniline and Its Synthetic Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-Bromo-2-chloro-5-methoxyaniline and the key intermediates in its synthesis. This guide provides a comparative analysis of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the target molecule and its precursors.
The synthetic pathway to this compound often commences with 2-chloro-5-methoxyaniline. The synthesis typically involves a three-step process: acetylation of the amino group to form an amide, followed by regioselective bromination, and subsequent deprotection to yield the final product. The intermediates in this pathway are N-(2-chloro-5-methoxyphenyl)acetamide and N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide. Understanding the spectroscopic shifts at each stage is crucial for reaction monitoring and product characterization.
Synthetic Pathway Overview
The logical progression of the synthesis is outlined below. The initial acetylation step serves to protect the amine functionality and modulate its directing effects for the subsequent electrophilic aromatic substitution (bromination). The final step involves the removal of the acetyl group to restore the aniline functionality.
Spectroscopic Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of protons in a molecule. Key changes observed during the synthesis include the appearance and disappearance of the amide proton and methyl protons of the acetyl group, as well as shifts in the aromatic proton signals due to changes in substituents.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Amine/Amide Proton (δ, ppm) | Acetyl Protons (δ, ppm) |
| 2-chloro-5-methoxyaniline | ~6.6-7.2 | ~3.75 | ~4.0 (broad s) | - |
| N-(2-chloro-5-methoxyphenyl)acetamide | ~6.8-7.5 | ~3.80 | ~8.0 (broad s) | ~2.15 |
| N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide | ~7.0-7.8 (estimated) | ~3.85 (estimated) | ~8.2 (broad s, estimated) | ~2.20 (estimated) |
| This compound | ~6.8-7.4 | ~3.80 | ~4.5 (broad s) | - |
Table 1: Comparative ¹H NMR Data (in CDCl₃ or DMSO-d₆).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. The introduction of the acetyl and bromo groups causes predictable shifts in the signals of the aromatic carbons.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Acetyl Carbons (δ, ppm) |
| 2-chloro-5-methoxyaniline | ~110-150 | ~55.5 | - |
| N-(2-chloro-5-methoxyphenyl)acetamide | ~112-152 | ~55.8 | ~24 (CH₃), ~168 (C=O) |
| N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide | ~110-155 (estimated) | ~56.0 (estimated) | ~25 (CH₃), ~169 (C=O) (estimated) |
| This compound | ~100-158 | ~56.2 | - |
Table 2: Comparative ¹³C NMR Data (in CDCl₃ or DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key transformations to monitor in this synthesis are the appearance and disappearance of the amide I (C=O stretch) and amide II (N-H bend) bands, and the characteristic stretches of the amine group.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-chloro-5-methoxyaniline | ~3300-3500 (two bands) | - | ~1200-1250 | ~700-800 | - |
| N-(2-chloro-5-methoxyphenyl)acetamide | ~3250-3300 | ~1660-1680 | ~1210-1260 | ~710-810 | - |
| N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide | ~3250-3300 (estimated) | ~1660-1680 (estimated) | ~1210-1260 (estimated) | ~710-810 (estimated) | ~500-600 (estimated) |
| This compound | ~3300-3500 (two bands) | - | ~1215-1265 | ~720-820 | ~510-610 |
Table 3: Key IR Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) will increase with the addition of the acetyl and bromo groups. The isotopic pattern of chlorine (M, M+2 in a ~3:1 ratio) and bromine (M, M+2 in a ~1:1 ratio) are key diagnostic features.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-chloro-5-methoxyaniline | C₇H₈ClNO | 157.60 | 157/159 (M⁺), loss of CH₃, loss of CO |
| N-(2-chloro-5-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.63 | 199/201 (M⁺), loss of ketene (CH₂CO), loss of CH₃ |
| N-(4-bromo-2-chloro-5-methoxyphenyl)acetamide | C₉H₉BrClNO₂ | 278.53 | 277/279/281 (M⁺), loss of ketene, loss of Br |
| This compound | C₇H₇BrClNO | 236.49 | 235/237/239 (M⁺), loss of CH₃, loss of Br |
Table 4: Mass Spectrometry Data.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
This guide provides a foundational understanding of the spectroscopic changes that occur during the synthesis of this compound. Researchers can use this information to effectively monitor their reactions and confirm the identity and purity of their target compound and its precursors.
Assessing the Steric Hindrance of 4-Bromo-2-chloro-5-methoxyaniline in Chemical Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the steric profile of a molecule is a critical determinant of its reactivity and potential for incorporation into complex molecular architectures. 4-Bromo-2-chloro-5-methoxyaniline, a polysubstituted aniline, presents a unique case for studying the interplay of electronic and steric effects. This guide provides a comparative assessment of the steric hindrance of this compound in common chemical transformations, supported by experimental data from related compounds and detailed experimental protocols.
Introduction to Steric Hindrance in Anilines
The reactivity of the amino group in anilines is highly sensitive to the nature and position of substituents on the aromatic ring. While electronic effects modulate the nucleophilicity of the nitrogen atom, substituents in the ortho positions (2- and 6-) exert a significant steric hindrance. This steric bulk can impede the approach of reagents to the amino group, thereby slowing down or even inhibiting reactions. Understanding and quantifying this steric hindrance is paramount for predicting reaction outcomes and designing efficient synthetic routes.
Comparative Analysis of Reactivity
Direct quantitative kinetic data for this compound is not extensively available in the public domain. However, by comparing its structure to other substituted anilines for which experimental data exists, a reliable assessment of its steric hindrance can be made. The key structural features of this compound contributing to its steric profile are the chloro group at the 2-position and the methoxy group at the 5-position (meta to the amino group). The ortho-chloro substituent is expected to be the primary contributor to steric hindrance around the amino group.
N-Acylation Reactions
N-acylation is a fundamental reaction for anilines, and its rate is highly susceptible to steric effects. The presence of an ortho-substituent dramatically decreases the rate of acylation.[1]
Table 1: Comparison of Relative Acylation Rates for Substituted Anilines
| Aniline Derivative | Ortho-Substituent(s) | Relative Rate Constant (k_rel) | Steric Hindrance Assessment |
| Aniline | H | 1 | Minimal |
| 2-Methylaniline | -CH₃ | ~0.1 | Moderate |
| 2,6-Dimethylaniline | -CH₃, -CH₃ | ~0.001 | High |
| This compound (Estimated) | -Cl | ~0.05 - 0.1 | Moderate to High |
Disclaimer: The relative rate constant for this compound is an estimation based on the known effect of a single ortho-chloro substituent, which is expected to be comparable to or slightly greater than a methyl group in terms of steric bulk.
The chloro group at the 2-position of this compound significantly shields the amino group, leading to an anticipated substantial decrease in the rate of N-acylation compared to unsubstituted aniline.
Palladium-Catalyzed Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling reactions, the steric environment around the reacting site on the aryl halide can influence the rate-determining oxidative addition step. For substrates like this compound, the ortho-chloro group can hinder the approach of the palladium catalyst to the C-Br bond. While the primary reaction site is the bromo group, the overall steric congestion of the molecule can affect catalyst association and subsequent reaction steps. Low yields in Suzuki couplings with substrates bearing ortho-methoxy groups have been attributed to steric hindrance.[2]
Table 2: Qualitative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Bromide | Ortho-Substituent to Bromine | Expected Reactivity | Key Influencing Factor |
| 4-Bromoaniline | H | High | Minimal steric hindrance |
| 2-Bromoaniline | -NH₂ | Moderate | Potential for catalyst inhibition by the amino group |
| 1-Bromo-2,4,5-trichlorobenzene | -Cl | Low to Moderate | Significant steric hindrance from two ortho-chloro groups |
| This compound | -Cl, -NH₂ (meta) | Moderate | Steric hindrance from the ortho-chloro group |
The chloro substituent ortho to the amino group in this compound will likely necessitate more robust catalyst systems or harsher reaction conditions to achieve high yields in Suzuki-Miyaura coupling reactions compared to less substituted anilines.
Experimental Protocols
N-Acetylation of this compound (General Protocol)
This protocol is adapted from standard procedures for the acetylation of anilines.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-acetylated product.
-
Purify the crude product by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of this compound (General Protocol)
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for organic synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The steric hindrance of this compound, primarily due to the ortho-chloro substituent, is a significant factor influencing its reactivity. In reactions such as N-acylation, a considerable decrease in reaction rate is anticipated. Similarly, for palladium-catalyzed cross-coupling reactions, the steric congestion around the C-Br bond may necessitate optimized catalytic systems and conditions to achieve efficient conversion. While direct quantitative data for this specific molecule is sparse, the comparative analysis with structurally related anilines provides a strong basis for predicting its behavior in synthetic transformations. The provided protocols offer a starting point for researchers to explore the chemistry of this versatile building block, with the understanding that adjustments may be required to overcome the inherent steric challenges.
References
- 1. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 4-Bromo-2-chloro-5-methoxyaniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Anilines in the Synthesis of 4-Anilinoquinazoline Scaffolds
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. 4-Bromo-2-chloro-5-methoxyaniline is a key intermediate in the synthesis of a variety of bioactive compounds, particularly kinase inhibitors. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, and the desire to modulate the physicochemical and pharmacological properties of the final compound. This guide provides a comparative analysis of alternative reagents to this compound, focusing on their performance in the synthesis of 4-anilinoquinazoline derivatives, a common scaffold in kinase inhibitors.
Core Alternatives and Their Synthetic Performance
The primary alternatives to this compound are other polysubstituted anilines where the chloro group at the 2-position is replaced by other halogens (e.g., fluorine) or other functional groups. The choice of substituent can significantly impact the reactivity of the aniline in key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This guide focuses on the widely employed SNAr reaction for the synthesis of 4-anilinoquinazoline derivatives, a key step in the preparation of numerous kinase inhibitors. The central reaction under consideration is the coupling of a substituted aniline with a 4-chloroquinazoline core.
Comparative Data in Nucleophilic Aromatic Substitution (SNAr)
The following table summarizes the performance of this compound and a key alternative, 4-Bromo-2-fluoro-5-methoxyaniline, in the SNAr reaction with 4-chloro-6,7-dimethoxyquinazoline, a common precursor for kinase inhibitors like Gefitinib and its analogues. The data is collated from studies on the synthesis of related compounds under comparable reaction conditions.
| Reagent | Structure | Reaction Partner | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol, reflux | ~70-80% (estimated) | [1][2] | |
| 4-Bromo-2-fluoro-5-methoxyaniline | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol, reflux | ~80-90% (estimated) | [1][2] | |
| 3-Chloro-4-fluoroaniline | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol, reflux | 98% | [3] | |
| 3-Bromoaniline | 4-Chloro-7-(3-morpholinopropoxy)quinazoline | Isopropanol, reflux | 94% | [4] |
Note on Data: The yields for this compound and 4-Bromo-2-fluoro-5-methoxyaniline are estimated based on the general reactivity trends observed in the literature for SNAr reactions of substituted anilines with 4-chloroquinazolines. Generally, anilines with electron-withdrawing groups require slightly more forcing conditions, but the overall yields are often comparable or slightly higher for fluoro-substituted anilines compared to their chloro counterparts in SNAr reactions due to the higher electronegativity of fluorine activating the ring for nucleophilic attack.[5]
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic aromatic substitution reaction to synthesize 4-anilino-6,7-dimethoxyquinazoline derivatives.
Protocol 1: Synthesis of N-(4-Bromo-2-chloro-5-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq).
-
Add isopropanol to dissolve the reactants (concentration typically 0.1-0.2 M).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-Bromo-2-fluoro-5-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
4-Bromo-2-fluoro-5-methoxyaniline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 4-Bromo-2-fluoro-5-methoxyaniline (1.1 eq).
-
Add isopropanol to dissolve the reactants (concentration typically 0.1-0.2 M).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold isopropanol.
-
If necessary, purify the crude product further by recrystallization or column chromatography.
Visualization of Synthetic Workflow and Logic
To aid in the understanding of the synthetic process and the decision-making involved in selecting an alternative reagent, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of 4-anilinoquinazolines via nucleophilic aromatic substitution.
Caption: A logic diagram illustrating the key criteria for selecting an alternative aniline reagent in synthesis.
Conclusion
The selection of an appropriate aniline building block is a critical step in the synthesis of 4-anilinoquinazoline-based kinase inhibitors. While this compound is a viable reagent, alternatives such as 4-Bromo-2-fluoro-5-methoxyaniline can offer advantages in terms of reactivity and potentially higher yields in nucleophilic aromatic substitution reactions. The choice of reagent should be guided by a careful consideration of reaction efficiency, cost, availability, and the desired properties of the final product. The provided protocols and diagrams serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel bioactive molecules.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-5-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Bromo-2-chloro-5-methoxyaniline based on information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.
The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, a halogenated and methoxylated aniline derivative, is expected to be a hazardous substance requiring careful management. The following procedures provide a framework for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as similar compounds are harmful if absorbed through the skin.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust, as related compounds can cause serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used in case of inadequate ventilation or when handling powders to avoid inhalation of dust.[1][3] |
Work Area Requirements:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][6]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should be handled systematically to minimize risks.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Separate the waste into the following categories:
-
Unused or expired this compound solid.
-
Contaminated solid waste (e.g., weighing paper, gloves, paper towels).
-
Contaminated liquid waste (e.g., solutions containing the compound).
-
-
Use Appropriate Containers:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste, use a labeled, sealable, and shatter-resistant container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor or EHS department.[1]
-
Control and Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[4]
-
Clean-up:
-
Decontaminate: Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of the cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
-
Arrange for Pickup: Schedule a pickup with your institution's hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.[1][5]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2-chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Bromo-2-chloro-5-methoxyaniline (CAS No. 98446-54-9). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Provides protection from splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Gloves must be changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects skin from accidental spills and contamination. Ensure cuffs are tucked into gloves. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if handling the solid outside of a certified chemical fume hood or if dust generation is possible.[1] All work with powders should be conducted within a fume hood to minimize inhalation risk. |
Hazard Identification and Precautionary Measures
This compound is a hazardous substance that requires stringent safety measures.
Hazard Statements:
Precautionary Statements:
-
Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, protective clothing, and eye/face protection.[1]
-
Response:
-
If Swallowed: Call a doctor if you feel unwell.[1] Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Wash with plenty of water and soap.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If exposed or concerned: Get medical advice/attention.[1]
-
-
Storage: Store in a well-ventilated place.[1] Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Designate a Work Area: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
-
Assemble Materials: Gather all necessary PPE, spill containment materials, and waste disposal containers before beginning work.
-
Emergency Equipment Check: Ensure an emergency eyewash station and safety shower are accessible and operational.
2. Handling the Chemical:
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Segregate Waste: All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



